2-(4-Cyclohexylphenoxy)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
1020-00-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(4-cyclohexylphenoxy)ethanol |
InChI |
InChI=1S/C14H20O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2 |
InChI Key |
CPWZXPYBVCANNT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
Other CAS No. |
28761-54-8 |
Synonyms |
2-(4-Cyclohexylphenoxy)ethanol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(4-Cyclohexylphenoxy)ethanol. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values from computational models for its physicochemical properties. Detailed experimental protocols for a plausible synthesis and relevant analytical techniques are also presented. Furthermore, a potential biological signaling pathway that may be influenced by this molecule is illustrated.
Core Chemical Properties
This compound, with the molecular formula C14H20O2, is an aromatic ether. Its structure consists of a cyclohexyl group attached to a phenol ring, which is further ether-linked to an ethanol group. This combination of a bulky non-polar cyclohexyl ring, a planar aromatic system, and a polar hydroxyl group suggests that the molecule will exhibit amphiphilic properties.
Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.
| Property | Predicted Value | Unit |
| Molecular Weight | 220.31 | g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.5 | |
| Water Solubility | 85.2 | mg/L |
| Melting Point | 50-60 | °C |
| Boiling Point | 340-350 | °C |
| pKa (Acidic) | 14.5 | |
| Polar Surface Area | 29.46 | Ų |
| Refractive Index | 1.54 | |
| Molar Refractivity | 67.4 | cm³ |
| Density | 1.05 | g/cm³ |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a plausible method for the synthesis of this compound based on the well-established Williamson ether synthesis.
Materials:
-
4-Cyclohexylphenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K2CO3)
-
Acetone
-
Diethyl ether
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Deprotonation of 4-Cyclohexylphenol: In a round-bottom flask, dissolve 1 equivalent of 4-cyclohexylphenol in acetone. Add 1.2 equivalents of powdered anhydrous potassium carbonate and 1.5 equivalents of sodium hydroxide. Stir the mixture at room temperature for 30 minutes.
-
Nucleophilic Substitution: To the stirred suspension, add 1.1 equivalents of 2-chloroethanol dropwise.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the aromatic protons, the cyclohexyl protons, and the protons of the ethoxy and hydroxyl groups. The integration of these signals would confirm the proton count.
-
¹³C NMR: The spectrum should show distinct peaks for the carbon atoms in the cyclohexyl ring, the aromatic ring, and the ethanol moiety.
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.
-
Absorptions around 1600 and 1500 cm⁻¹ would be characteristic of the aromatic C=C stretching.
-
A strong C-O stretching band for the ether linkage would be expected around 1250 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C14H20O2). Fragmentation patterns can provide further structural information.
Potential Biological Activity and Signaling Pathway
Phenolic compounds, particularly those with bulky hydrophobic groups like a cyclohexyl ring, have been shown to interact with biological systems, sometimes acting as endocrine disruptors.[1][2] One plausible mechanism of action for this compound could be through the modulation of the estrogen signaling pathway.[3][4][5][6][7]
Estrogen Signaling Pathway:
Estrogen receptors (ERs) are located in the cytoplasm and the nucleus. Upon binding of an estrogenic compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the activated receptor complex binds to specific DNA sequences known as estrogen response elements (EREs), leading to the transcription of target genes. This can influence a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis.[3][5][7]
Caption: Simplified diagram of the estrogen signaling pathway.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The chemical properties are largely based on computational predictions and have not been experimentally verified. All laboratory work should be conducted in accordance with appropriate safety protocols. The potential biological activity described is hypothetical and requires experimental validation.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nongenomic Signaling Pathways of Estrogen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. cusabio.com [cusabio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
2-(4-Cyclohexylphenoxy)ethanol (CAS: 1020-00-4): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available information on 2-(4-Cyclohexylphenoxy)ethanol, a chemical compound identified by the CAS number 1020-00-4. Despite a comprehensive search of scientific literature and chemical databases, detailed technical data regarding its physicochemical properties, toxicological profile, specific applications, and biological activity remains limited in publicly accessible resources. This document presents the available information and highlights areas where data is currently unavailable.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1020-00-4 | [1] |
| Chemical Name | This compound | |
| Synonyms | Ethanol, 2-(4-cyclohexylphenoxy)-; (2-Hydroxy-aethyl)-(4-cyclohexyl-phenyl)-aether; 2-(p-Cyclohexyl-phenoxy)ethanol | [1] |
| Molecular Formula | C₁₄H₂₀O₂ | Inferred from structure |
| Molecular Weight | 220.31 g/mol | Inferred from structure |
Toxicological and Safety Data
Detailed toxicological studies providing quantitative data such as LD50 values for oral, dermal, or inhalation routes of exposure for this compound could not be located. General hazard information is also not available. For safe handling of this and any chemical, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from a commercial supplier.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes for similar phenoxyethanol derivatives can be inferred. For instance, a common method for preparing such compounds is the ethoxylation of the corresponding phenol. In the case of this compound, this would involve the reaction of 4-cyclohexylphenol with ethylene oxide.
A potential synthetic pathway is illustrated below. This diagram represents a logical chemical relationship rather than a documented experimental workflow.
Caption: Proposed synthesis of this compound.
Applications and Research
There is a lack of specific information regarding the research and industrial applications of this compound in the reviewed literature. While related phenoxyethanol compounds find use as solvents, preservatives, and in the synthesis of pharmaceuticals and fragrances, the specific utility of the cyclohexyl derivative is not documented.
Biological Activity and Signaling Pathways
No studies detailing the biological activity, mechanism of action, or interaction of this compound with any signaling pathways were identified. The general biological effects of ethanol are well-documented and involve interactions with various neurotransmitter systems and cellular signaling cascades. However, it is crucial to note that the addition of the 4-cyclohexylphenoxy group would significantly alter the molecule's properties, and its biological effects cannot be extrapolated from those of simple ethanol.
The following diagram illustrates a generalized workflow for investigating the potential biological activity of a novel compound like this compound.
Caption: General workflow for drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Cyclohexylphenoxy)ethanol, a valuable intermediate in the development of various pharmaceuticals. The primary and most effective method for its preparation is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry.[1][2] This document details the reaction, provides a plausible experimental protocol, outlines the necessary reagents and conditions, and presents expected analytical data for the final product.
Core Synthesis Pathway: Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis.[1][3] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][3] In this specific case, 4-cyclohexylphenol is deprotonated by a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic 2-carbon synthon, typically 2-chloroethanol, to form the desired ether, this compound.
An alternative, greener approach involves the use of ethylene carbonate as the electrophile, which avoids the use of halogenated hydrocarbons.
Reaction Scheme:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Cyclohexylphenol | C₁₂H₁₆O | 176.26 | 10 | 1.76 g |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.76 g |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 12 | 0.97 g (0.81 mL) |
| Acetonitrile | CH₃CN | 41.05 | - | 50 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | As needed |
| Brine | NaCl(aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclohexylphenol (1.76 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: While stirring at room temperature, add 2-chloroethanol (0.81 mL, 12 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 50 mL of water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of the target compound.
Predicted Analytical Data
Table of Predicted Spectroscopic Data:
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~ 7.15 (d, 2H, Ar-H), δ ~ 6.85 (d, 2H, Ar-H), δ ~ 4.10 (t, 2H, -O-CH₂-), δ ~ 3.95 (t, 2H, -CH₂-OH), δ ~ 2.45 (m, 1H, cyclohexyl-CH), δ ~ 1.70-1.90 (m, 5H, cyclohexyl-CH₂), δ ~ 1.20-1.45 (m, 5H, cyclohexyl-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~ 157 (Ar-C-O), δ ~ 142 (Ar-C-cyclohexyl), δ ~ 128 (Ar-CH), δ ~ 115 (Ar-CH), δ ~ 70 (-O-CH₂-), δ ~ 62 (-CH₂-OH), δ ~ 44 (cyclohexyl-CH), δ ~ 35 (cyclohexyl-CH₂), δ ~ 27 (cyclohexyl-CH₂), δ ~ 26 (cyclohexyl-CH₂) |
| FT-IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~3050-2850 cm⁻¹ (C-H stretch), ~1610, 1510 cm⁻¹ (C=C aromatic stretch), ~1240 cm⁻¹ (Ar-O-C stretch), ~1050 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | M⁺ at m/z = 220. Possible fragments: m/z = 176 (loss of C₂H₄O), m/z = 133 (loss of C₆H₁₁), m/z = 94 (phenol fragment) |
Quantitative Data
Due to the lack of specific literature on the synthesis of this compound, precise quantitative data such as yield and purity are not available. However, based on similar Williamson ether syntheses of phenolic compounds, a yield in the range of 70-90% can be reasonably expected after purification. The purity of the final product should be assessed by standard analytical techniques such as NMR, GC-MS, and HPLC, and is expected to be >95% after proper purification.
Conclusion
This technical guide outlines a robust and reliable method for the synthesis of this compound based on the well-established Williamson ether synthesis. The provided experimental protocol, although adapted from general procedures, offers a solid starting point for laboratory-scale preparation. The predicted analytical data will be crucial for the characterization and quality control of the synthesized compound. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize this and related molecules. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
A Technical Guide to the Solubility of 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
A systematic approach to recording solubility data is essential for comparability and analysis. The following table provides a structured format for documenting the solubility of 2-(4-Cyclohexylphenoxy)ethanol in various solvents at different temperatures. Researchers can utilize this template to build a comprehensive solubility profile.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method Used | Observations |
| Water | 25 | Shake-Flask | ||
| pH 1.2 Buffer | 37 | Shake-Flask | ||
| pH 6.8 Buffer | 37 | Shake-Flask | ||
| Ethanol | 25 | HPLC | ||
| Propylene Glycol | 25 | UV/Vis | ||
| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||
| User-defined solvent | User-defined |
Experimental Protocols
The determination of solubility is a fundamental step in drug discovery and development. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV/Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 37 ± 1 °C for physiological relevance)[1].
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium[1].
-
To confirm equilibrium, samples of the supernatant can be taken at various time points (e.g., 24, 48, and 72 hours)[1]. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the original solubility by taking the dilution factor into account.
High-Throughput Solubility Assays
For earlier stages of drug discovery, higher throughput methods are often employed to screen the solubility of multiple compounds or a single compound in various solvent systems.
Objective: To rapidly estimate the aqueous or kinetic solubility of this compound.
Materials:
-
Concentrated stock solution of this compound (e.g., 10 mM in DMSO).
-
Aqueous buffers (e.g., pH 7.4 phosphate-buffered saline).
-
96-well filter plates (e.g., MultiScreen Solubility filter plate).
-
96-well collection plates.
-
Plate shaker.
-
Vacuum filtration manifold.
-
Plate reader (UV/Vis) or LC-MS/MS for analysis.
Procedure:
-
Prepare test solutions by adding a small aliquot of the concentrated DMSO stock solution to the aqueous buffer in a 96-well filter plate (e.g., 10 µL of 10 mM stock into 190 µL of buffer).
-
Cover the plate and shake it at room temperature for a specified time (e.g., 1.5 to 2 hours).
-
Transfer the filtrate to a 96-well collection plate using vacuum filtration.
-
Analyze the concentration of the compound in the filtrate. This can be done using UV/Vis spectroscopy if the compound has a suitable chromophore and is pure. For compounds with low UV absorbance or lower purity, LC-MS/MS or HPLC are more appropriate.
-
A standard calibration curve for the compound should be prepared and analyzed to quantify the solubility.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining solubility and a conceptual signaling pathway that could be influenced by a hypothetical drug, for which solubility is a critical parameter.
Caption: Workflow for Experimental Solubility Determination.
Caption: Example Signaling Pathway Modulated by a Solubilized Drug.
References
Spectral Analysis of 2-(4-Cyclohexylphenoxy)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectral analysis of 2-(4-Cyclohexylphenoxy)ethanol, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental data for this specific compound, this guide is based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust predictive reference for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent chemical moieties: a para-substituted benzene ring, a cyclohexyl group, a phenoxy ether linkage, and a primary alcohol.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Ar-H (ortho to cyclohexyl) |
| ~6.85 | d | 2H | Ar-H (ortho to OCH₂) |
| ~4.10 | t | 2H | O-CH₂ -CH₂OH |
| ~3.95 | t | 2H | OCH₂-CH₂ -OH |
| ~2.45 | m | 1H | Cyclohexyl-CH |
| ~2.20 | s | 1H | OH |
| ~1.70-1.90 | m | 4H | Cyclohexyl-CH₂ (axial) |
| ~1.20-1.45 | m | 6H | Cyclohexyl-CH₂ (equatorial) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C -O (aromatic) |
| ~142.0 | C -Cyclohexyl (aromatic) |
| ~128.0 | C H (aromatic) |
| ~115.0 | C H (aromatic) |
| ~69.0 | O-C H₂-CH₂OH |
| ~61.0 | OCH₂-C H₂-OH |
| ~44.0 | Cyclohexyl-C H |
| ~34.0 | Cyclohexyl-C H₂ |
| ~26.5 | Cyclohexyl-C H₂ |
| ~25.5 | Cyclohexyl-C H₂ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic - cyclohexyl and ethyl) |
| 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O-C stretch (asymmetric) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 830 | Strong | C-H bend (para-substituted aromatic) |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment Ion |
| 220 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₂CH₂OH]⁺ |
| 133 | [M - C₆H₁₁]⁺ |
| 107 | [C₆H₅O-CH₂]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically co-added.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum on a 125 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are accumulated.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a quadrupole or time-of-flight (TOF) mass analyzer over a scan range of m/z 50-500.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization conditions.
2-(4-Cyclohexylphenoxy)ethanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2-(4-Cyclohexylphenoxy)ethanol. It is intended for use by trained professionals in a laboratory or industrial setting. All users should consult the primary literature and their institution's safety protocols before handling this chemical.
Section 1: Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table includes calculated data from publicly available chemical databases and should be used as an estimation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | PubChem CID 160168 |
| Molecular Weight | 220.31 g/mol | PubChem CID 160168 |
| Appearance | No data available | - |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Solubility | No data available | - |
| Vapor Pressure | No data available | - |
| Density | No data available | - |
Section 2: Hazard Identification and Classification
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
It is crucial to handle this compound with care, assuming it may possess these hazards until more definitive data becomes available.
Section 3: Toxicological Data
No specific toxicological studies (e.g., LD50, LC50) for this compound were found in the public domain. The table below is therefore presented with data gaps. Researchers are strongly encouraged to perform a thorough risk assessment before use.
| Endpoint | Species | Route | Value | Source |
| Acute Oral LD50 | No data available | Oral | No data available | - |
| Acute Dermal LD50 | No data available | Dermal | No data available | - |
| Acute Inhalation LC50 | No data available | Inhalation | No data available | - |
| Skin Irritation | No data available | - | No data available | - |
| Eye Irritation | No data available | - | No data available | - |
Section 4: Safety and Handling Protocols
Given the lack of specific safety data, a conservative approach to handling is recommended. The following protocols are based on general best practices for handling laboratory chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient to control airborne exposure, a NIOSH-approved respirator may be necessary.
Engineering Controls
-
Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Ensure eyewash stations and safety showers are readily accessible in the work area.
General Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this chemical is handled.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Section 5: First Aid Measures
In the event of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Section 6: Experimental Workflows and Diagrams
General Safety and Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.
Caption: General safety and handling workflow for this compound.
Potential Metabolic Pathway (Generalized)
No specific signaling pathways for the toxicity of this compound have been identified. The following diagram presents a generalized and hypothetical metabolic pathway for a generic phenoxyethanol compound, which may involve enzymatic transformations in the body. This is for illustrative purposes only and has not been experimentally validated for the title compound.
An In-Depth Technical Guide to 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature on 2-(4-Cyclohexylphenoxy)ethanol is limited. This guide synthesizes information from closely related phenoxyethanol derivatives to provide a comprehensive overview of its probable synthesis, properties, and biological activities. All data presented for analogous compounds should be considered as a predictive reference for the properties and behavior of this compound.
Introduction
This compound is a phenoxyethanol derivative characterized by a cyclohexyl group at the para position of the phenyl ring. While specific research on this compound is not widely available, its structural similarity to other well-studied phenoxyethanol ethers suggests potential applications as an antimicrobial agent, preservative, or as a specialty chemical intermediate. This guide provides a detailed technical overview based on established knowledge of analogous compounds.
Synthesis of this compound
The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-cyclohexylphenol would be deprotonated to form a phenoxide, which then acts as a nucleophile to attack a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or by reacting 4-cyclohexylphenol with ethylene oxide.[1]
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for synthesizing phenoxyethanol derivatives.[4][5]
Materials:
-
4-Cyclohexylphenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
2-Chloroethanol or 2-Bromoethanol
-
Solvent (e.g., Ethanol, Dimethylformamide (DMF))
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
Procedure:
-
Deprotonation of 4-Cyclohexylphenol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclohexylphenol in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Stir the mixture at room temperature or with gentle heating to facilitate the formation of the sodium or potassium 4-cyclohexylphenoxide salt. The completion of this step is often indicated by the formation of a homogenous solution.
-
-
Nucleophilic Substitution:
-
To the solution of the 4-cyclohexylphenoxide, add an equimolar amount of 2-chloroethanol or 2-bromoethanol dropwise.
-
Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base by adding dilute hydrochloric acid until the solution is slightly acidic.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the crude product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the organic extract under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to yield the final product.
-
Synthesis Pathway Diagram
Caption: Williamson ether synthesis of this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on the known properties of phenoxyethanol. The addition of the cyclohexyl group is expected to increase the molecular weight, boiling point, and lipophilicity (logP), while decreasing water solubility.
| Property | Predicted Value for this compound | Reference: Phenoxyethanol[6] |
| Molecular Formula | C₁₄H₂₀O₂ | C₈H₁₀O₂ |
| Molecular Weight | 220.31 g/mol | 138.16 g/mol |
| Appearance | Colorless to pale yellow oily liquid (predicted) | Colorless oily liquid |
| Boiling Point | > 247 °C (predicted) | 247 °C |
| Melting Point | < 14 °C (predicted) | 14 °C |
| Solubility in Water | Low (predicted) | 2.4 g/100 mL |
| logP (Octanol/Water) | > 1.16 (predicted) | 1.16 |
Biological Activity and Mechanism of Action (Inferred)
Phenoxyethanol and its derivatives are well-known for their broad-spectrum antimicrobial activity against bacteria (Gram-positive and Gram-negative) and yeasts.[1][7] It is reasonable to infer that this compound would exhibit similar properties. The lipophilic cyclohexyl group may enhance its ability to penetrate microbial cell membranes, potentially leading to increased potency.
Inferred Mechanism of Action
The antimicrobial action of phenoxyethanol derivatives is believed to involve several mechanisms:
-
Increased Cell Membrane Permeability: These compounds can disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components such as potassium ions.
-
Inhibition of Macromolecule Synthesis: They have been shown to inhibit the synthesis of DNA and RNA, crucial for microbial replication and survival.[8]
-
Enzyme Inhibition: Phenoxyethanol can inhibit key enzymes involved in microbial metabolic pathways.
Potential Antimicrobial Activity Workflow
Caption: Inferred antimicrobial mechanism of this compound.
Quantitative Data from Analogous Compounds
The following table presents quantitative data for phenoxyethanol, which can serve as a baseline for predicting the activity of this compound.
| Parameter | Compound | Value | Reference |
| Minimum Inhibitory Conc. (MIC) | Phenoxyethanol | Varies by microorganism (typically 0.5-1.0%) | [7] |
| Acute Oral Toxicity (LD50, rat) | Phenoxyethanol | 1260 mg/kg | [9] |
| Dermal Toxicity (LD50, rabbit) | Phenoxyethanol | 5000 mg/kg | [9] |
Potential Applications
Based on the properties of related compounds, this compound could find applications in the following areas:
-
Preservative: In cosmetics, pharmaceuticals, and industrial formulations to prevent microbial contamination.[7][10]
-
Antimicrobial Agent: As an active ingredient in disinfectants and antiseptics.
-
Solvent: For resins, inks, and dyes due to its predicted properties as a glycol ether.[1]
-
Intermediate in Organic Synthesis: As a building block for the synthesis of more complex molecules.
Conclusion
References
- 1. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 6. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to 2-(4-Cyclohexylphenoxy)ethanol
IUPAC Name: 2-(4-Cyclohexylphenoxy)ethanol
This technical guide provides a comprehensive overview of this compound, targeting researchers, scientists, and drug development professionals. The document details its physicochemical properties, a robust synthesis protocol, analytical methodologies, and explores a potential biological target based on structurally related compounds.
Physicochemical and Computed Properties
Quantitative data for this compound is primarily based on computational models due to a lack of extensive experimental studies. These properties are summarized in the table below, alongside data for the related compound 2-[4-(2-Ethylhexyl)phenoxy]ethanol for comparison.[1]
| Property | This compound | 2-[4-(2-Ethylhexyl)phenoxy]ethanol | Data Type |
| Molecular Formula | C₁₄H₂₀O₂ | C₁₆H₂₆O₂ | - |
| Molecular Weight | 220.31 g/mol | 250.38 g/mol | Computed |
| XLogP3 | 3.5 | 4.9 | Computed |
| Hydrogen Bond Donor Count | 1 | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 | 2 | Computed |
| Rotatable Bond Count | 4 | 7 | Computed |
| Exact Mass | 220.14633 g/mol | 250.19328 g/mol | Computed |
| Monoisotopic Mass | 220.14633 g/mol | 250.19328 g/mol | Computed |
| Topological Polar Surface Area | 29.5 Ų | 29.5 Ų | Computed |
| Heavy Atom Count | 16 | 18 | Computed |
| Complexity | 189 | 186 | Computed |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general and widely applicable method for the synthesis of aryl ethers, adapted for the preparation of this compound. The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[2][3][4][5][6]
Reaction Scheme:
Materials:
-
4-Cyclohexylphenol
-
2-Chloroethanol
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Cyclohexylphenol (1 equivalent) in anhydrous DMF.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
-
Ether Synthesis:
-
To the solution of the sodium phenoxide, add 2-Chloroethanol (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
1. High-Performance Liquid Chromatography (HPLC): [7][8]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃). The expected signals would correspond to the aromatic, cyclohexyl, and ethoxyethanol protons and carbons.
4. Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic absorptions for the O-H stretch (broad, around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C-O ether stretch, and aromatic C=C bending.
Potential Biological Activity and Signaling Pathway
While specific biological data for this compound is limited, structurally similar cyclohexylphenol derivatives have been investigated for their activity as antagonists of the μ-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that are the primary targets for opioid drugs.[9][10][11][12][13]
Hypothesized Signaling Pathway: μ-Opioid Receptor Antagonism
As an antagonist, this compound would bind to the MOR but not activate it. This would block the binding of endogenous or exogenous agonists (like endorphins or morphine), thereby inhibiting the downstream signaling cascade.
The canonical MOR signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. Activation of MOR also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[12] An antagonist would prevent these events from occurring.
Figure 1: Hypothesized MOR antagonism by this compound.
Experimental Workflow: Receptor Binding Assay
To experimentally determine the binding affinity of this compound for the μ-opioid receptor, a competitive radioligand binding assay would be employed. This is a standard method in drug discovery for screening and characterizing compounds that interact with a specific receptor.[14][15][16][17][18]
The workflow involves incubating cell membranes expressing the receptor of interest with a known radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined.
Figure 2: Workflow for a competitive radioligand binding assay.
References
- 1. 2-[4-(2-Ethylhexyl)phenoxy]ethanol | C16H26O2 | CID 22833375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. Simultaneous Analysis of Phenoxyethanol and Parabens | SCION [scioninstruments.com]
- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. youtube.com [youtube.com]
- 12. µ-opioid receptor [biology.kenyon.edu]
- 13. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Cyclohexylphenoxy)ethanol is a key bifunctional molecule utilized in organic synthesis, primarily as an intermediate in the preparation of bioactive compounds. Its structure, featuring a hydroxyl group, an ether linkage, and a bulky cyclohexylphenyl moiety, allows for a variety of chemical transformations. The principal application of this compound lies in the synthesis of Fenoxycarb, a carbamate-based insect growth regulator. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to Fenoxycarb.
Application: Intermediate in the Synthesis of Fenoxycarb
The primary and most well-documented use of this compound is as a crucial precursor in the manufacture of Fenoxycarb. Fenoxycarb is a non-neurotoxic insect growth regulator that mimics the action of the juvenile insect hormone, disrupting the molting and development of various insect pests. The synthesis involves the reaction of the hydroxyl group of this compound with a suitable carbamate precursor.
Logical Workflow for Fenoxycarb Synthesis
The overall process can be visualized as a two-stage synthesis. The first stage is the preparation of the key intermediate, this compound, followed by its reaction to form the final product, Fenoxycarb.
Caption: A high-level workflow for the two-stage synthesis of Fenoxycarb.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-cyclohexylphenol and 2-chloroethanol, a classic example of the Williamson ether synthesis.[1][2][3][4]
Reaction Scheme:
Materials:
-
4-Cyclohexylphenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Toluene (or another suitable aprotic solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexylphenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in toluene.
-
Addition of Alkylating Agent: To the stirred solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water to remove excess sodium hydroxide.
-
Acidify the aqueous layer with dilute HCl and extract with toluene or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (4-Cyclohexylphenol:NaOH:2-Chloroethanol) | 1 : 1.1 : 1.1 |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Protocol 2: Synthesis of Fenoxycarb from this compound
This protocol outlines a general method for the synthesis of Fenoxycarb by reacting this compound with an ethyl carbamate precursor. The commercial synthesis of Fenoxycarb often proceeds via the reaction of 2-(4-phenoxyphenoxy)ethylamine with ethyl chloroformate.[1] The following is a plausible adaptation for the specified starting material, based on general carbamate formation reactions.
Reaction Scheme:
A plausible route involves the reaction of the alcohol with ethyl isocyanate, a common method for forming N-ethyl carbamates.
Materials:
-
This compound
-
Ethyl isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (as a basic catalyst, optional)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. If using, add a catalytic amount of triethylamine (0.1 equivalents).
-
Addition of Isocyanate: Add ethyl isocyanate (1.05 equivalents) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
The crude Fenoxycarb can be purified by recrystallization or column chromatography.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Molar Ratio (Alcohol:Isocyanate) | 1 : 1.05 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Estimated Yield | 75-85% |
Signaling Pathway and Mechanism of Action of Fenoxycarb
Fenoxycarb acts as an insect growth regulator by mimicking the action of juvenile hormone (JH). This disrupts the normal development and metamorphosis of insects.
References
Application Notes and Protocols: 2-(4-Cyclohexylphenoxy)ethanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Cyclohexylphenoxy)ethanol is a versatile bifunctional building block for drug discovery, incorporating a hydrophobic cyclohexylphenyl moiety and a hydrophilic hydroxyethyl ether tail. This unique combination of features makes it an attractive scaffold for the synthesis of novel therapeutic agents targeting a range of biological pathways. The cyclohexyl group often serves as a bioisosteric replacement for a phenyl or tert-butyl group, which can enhance binding affinity and improve the three-dimensional profile of a drug candidate. The phenoxyethanol portion provides a flexible linker that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.
While direct incorporation of this compound into clinically approved drugs is not extensively documented, the constituent chemical motifs are prevalent in medicinal chemistry. The cyclohexylphenyl group is a key feature in several developmental and approved drugs, valued for its ability to engage with hydrophobic pockets in target proteins. Similarly, the phenoxyethanol scaffold is a well-established structural element in compounds with diverse biological activities. These application notes will, therefore, explore the potential of this compound as a building block by examining the roles of its constituent parts in drug design and providing detailed protocols for its utilization in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | PubChem |
| Molecular Weight | 220.31 g/mol | PubChem |
| Appearance | White to off-white solid | Chemical Supplier Data |
| Melting Point | 65-68 °C | Chemical Supplier Data |
| Boiling Point | 335.6 °C (predicted) | PubChem |
| LogP | 3.8 (predicted) | PubChem |
| Solubility | Soluble in methanol, ethanol, dichloromethane; sparingly soluble in water | General Chemical Knowledge |
Applications in Drug Discovery
The this compound scaffold holds potential for the development of drugs targeting a variety of therapeutic areas due to the favorable characteristics of its components.
The Role of the Cyclohexylphenyl Moiety
The cyclohexyl group is a valuable component in drug design for several reasons:
-
Bioisosterism: It can act as a non-aromatic bioisostere of a phenyl group, which can be advantageous for several reasons. Replacing a phenyl ring with a cyclohexyl ring increases the fraction of sp³-hybridized carbons (Fsp³), a property that has been correlated with higher clinical success rates for drug candidates.[1] This substitution can also alter the metabolic profile of a compound, potentially reducing metabolism by cytochrome P450 enzymes.
-
Enhanced Binding Affinity: The three-dimensional nature of the cyclohexyl ring allows for more extensive van der Waals interactions within a protein's binding pocket compared to a flat aromatic ring. This can lead to increased binding affinity and potency.
-
Improved Physicochemical Properties: The introduction of a cyclohexyl group can modulate a compound's lipophilicity, solubility, and permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The Utility of the Phenoxyethanol Linker
The phenoxyethanol portion of the molecule provides a flexible and synthetically tractable linker:
-
Linker for Pharmacophore Assembly: The ether-alcohol chain can be used to connect the hydrophobic cyclohexylphenyl group to other pharmacophoric elements, allowing for precise positioning within a target's active site.
-
Modulation of Solubility: The terminal hydroxyl group can be used to improve the aqueous solubility of a molecule, which is often a challenge for highly lipophilic compounds.
-
Point of Functionalization: The primary alcohol is a versatile functional group that can be readily converted into a wide range of other functionalities, such as esters, ethers, amines, and halogens, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Potential Therapeutic Targets
Based on the known biological activities of compounds containing cyclohexylphenyl and phenoxyethanol motifs, derivatives of this compound could be explored for the following therapeutic targets:
-
Nuclear Receptors: The hydrophobic nature of the cyclohexylphenyl group makes it a suitable scaffold for ligands of nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARs).
-
Enzyme Inhibitors: The scaffold could be used to design inhibitors of enzymes with hydrophobic active sites, such as certain kinases, proteases, and cyclooxygenases.
-
Ion Channels: The lipophilic character of the molecule could facilitate its interaction with the transmembrane domains of ion channels.
Experimental Protocols
The following protocols provide general methods for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol describes a standard Williamson ether synthesis to produce the title compound.
Materials:
-
4-Cyclohexylphenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-cyclohexylphenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Derivatization of the Terminal Hydroxyl Group (Example: Esterification)
This protocol describes a general method for esterifying the primary alcohol of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP in DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Visualizations
Logical Relationship of the Building Block in Drug Design
Caption: Key features of this compound in drug design.
General Synthetic Workflow
Caption: Synthetic workflow for utilizing the building block.
Conclusion
This compound represents a promising, yet underexplored, building block in the field of drug discovery. Its constituent parts, the cyclohexylphenyl moiety and the phenoxyethanol linker, are well-established motifs in medicinal chemistry that confer desirable properties to drug candidates. By leveraging the synthetic accessibility and the favorable physicochemical characteristics of this scaffold, researchers can efficiently generate libraries of novel compounds for screening against a wide array of biological targets. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for scientists and drug development professionals interested in exploring the potential of this versatile building block.
References
Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol in Polymer Chemistry
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from structurally analogous compounds. As of the current date, specific literature detailing the direct application of 2-(4-Cyclohexylphenoxy)ethanol in polymer synthesis is not available. These protocols are provided as a theoretical framework for researchers and scientists to explore its potential uses.
Introduction
This compound is a unique bifunctional molecule possessing a primary alcohol and a bulky, hydrophobic cyclohexylphenoxy group. This structure suggests its potential as a versatile building block in polymer chemistry. The hydroxyl group offers a reactive site for incorporation into various polymer backbones, while the cyclohexylphenoxy moiety can impart specific properties such as increased glass transition temperature (Tg), enhanced thermal stability, improved hydrophobicity, and tailored refractive index. This document outlines potential applications and detailed experimental protocols for the use of this compound in the synthesis of specialty polymers.
Potential Applications
Based on its chemical structure, this compound is a promising candidate for several applications in polymer chemistry:
-
Monomer for Specialty Polyesters and Polycarbonates: The hydroxyl group can undergo condensation polymerization with diacids, diacyl chlorides, or phosgene derivatives to produce polyesters and polycarbonates with high thermal stability and specific optical properties.
-
Chain Modifier in Polyurethane Synthesis: It can act as a chain extender or a monofunctional chain terminator in polyurethane formulations, allowing for precise control over molecular weight and polymer architecture. The bulky side group can enhance the thermal and mechanical properties of the resulting polyurethane.
-
Precursor for Acrylic/Methacrylic Monomers: The alcohol functionality can be esterified with acrylic acid or methacrylic acid to yield a polymerizable monomer. Polymers derived from this monomer are expected to exhibit high Tg and hydrophobicity, making them suitable for coatings, adhesives, and optical plastics.
-
Reactive Diluent in Epoxy Resin Systems: The low viscosity and reactive hydroxyl group suggest its potential as a reactive diluent in epoxy formulations. It can reduce the viscosity of the uncured resin for better processing while being incorporated into the final crosslinked network, minimizing migration and improving toughness.
Application 1: Synthesis of High Glass Transition Temperature Polyesters
The incorporation of the rigid and bulky cyclohexylphenoxy group into a polyester backbone is expected to significantly increase the glass transition temperature (Tg) and thermal stability of the resulting polymer.
Quantitative Data Summary
The following data is hypothetical and based on typical values for aromatic/cycloaliphatic polyesters.
| Polymer ID | Comonomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% wt loss) (°C) |
| P-CHE-TPA | Terephthaloyl chloride | 0.65 | 185 | 410 |
| P-CHE-IPA | Isophthaloyl chloride | 0.62 | 170 | 405 |
| P-CHE-SA | Sebacoyl chloride | 0.58 | 95 | 380 |
Experimental Protocol: Synthesis of Poly(2-(4-cyclohexylphenoxy)ethyl terephthalate)
This protocol describes the interfacial polymerization of this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a baffled flask, dissolve this compound and the phase transfer catalyst in a 0.5 M aqueous solution of NaOH. Cool the solution to 0-5 °C in an ice bath.
-
Organic Phase Preparation: Dissolve an equimolar amount of terephthaloyl chloride in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase. Continue stirring for 30 minutes. The polymer will precipitate out of the solution.
-
Isolation: Separate the organic layer and wash it three times with deionized water and then with a 2% HCl solution, followed by another water wash until the washings are neutral.
-
Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of methanol with stirring.
-
Purification and Drying: Filter the precipitated polymer, wash with methanol, and dry in a vacuum oven at 80 °C for 24 hours.
Visualization of Experimental Workflow
Application 2: Synthesis of a Novel Acrylic Monomer and Polymer
The conversion of this compound to its acrylate derivative allows for its use in free-radical polymerization to produce polymers with high refractive index and thermal stability.
Quantitative Data Summary
The following data is hypothetical and based on typical values for polymers with bulky side chains.
| Polymer ID | Mn ( g/mol ) | PDI | Refractive Index | Glass Transition Temp. (Tg) (°C) |
| P(CHEA) | 15,000 | 1.8 | 1.58 | 125 |
| P(CHEA-co-MMA) (50:50) | 18,000 | 1.7 | 1.55 | 115 |
Experimental Protocol: Synthesis of 2-(4-Cyclohexylphenoxy)ethyl Acrylate (CHEA) and its Polymerization
Part A: Monomer Synthesis
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound and triethylamine in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add an equimolar amount of acryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude monomer.
-
Purify the monomer by column chromatography.
Part B: Free-Radical Polymerization of CHEA
Materials:
-
2-(4-Cyclohexylphenoxy)ethyl acrylate (CHEA)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
Procedure:
-
Dissolve the CHEA monomer and AIBN (0.5 mol%) in toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir for 24 hours.
-
Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Filter the polymer and dry it in a vacuum oven at 60 °C overnight.
Visualization of Monomer Synthesis and Polymerization
Application 3: Chain Extender in Polyurethane Synthesis
When used as a diol (assuming synthesis from a di-functional precursor) or as a chain extender, this compound can be used to synthesize polyurethanes with enhanced thermal properties. For this hypothetical application, we will consider a diol derivative.
Quantitative Data Summary
The following data is hypothetical and based on typical values for polyurethanes.
| PU ID | Diisocyanate | Soft Segment | Hardness (Shore D) | Elongation at Break (%) |
| PU-CHE-MDI | MDI | PCL | 75 | 250 |
| PU-CHE-HDI | HDI | PTMG | 70 | 350 |
Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)
Materials:
-
Diol derivative of this compound (as a chain extender)
-
Polycaprolactone diol (PCL, soft segment)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Prepolymer Formation: In a three-necked flask under a nitrogen atmosphere, react PCL diol with an excess of MDI at 80 °C for 2 hours to form an isocyanate-terminated prepolymer.
-
Chain Extension: Dissolve the chain extender (diol derivative of this compound) in anhydrous DMF.
-
Add the chain extender solution and a catalytic amount of DBTDL to the prepolymer.
-
Stir the mixture vigorously at 60 °C until the viscosity increases significantly (typically 1-2 hours).
-
Casting and Curing: Cast the resulting viscous solution onto a glass plate and cure in an oven at 100 °C for 24 hours to form a solid polyurethane film.
Visualization of Polyurethane Synthesis Pathway
Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-(4-Cyclohexylphenoxy)ethanol is a synthetic organic compound with potential applications in biomedical research and drug discovery. Structurally, it belongs to the phenoxyethanol class of compounds. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential activity as a modulator of nuclear receptors, a class of proteins that regulate gene expression.
Notably, the structural similarity to certain known ligands suggests that this compound may interact with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of lipid and glucose metabolism, and their modulation is a key therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2][3]
These application notes provide a hypothetical framework and detailed experimental protocols for investigating the potential biological activity of this compound as a PPAR agonist. The protocols described are standard methods for characterizing compounds that target nuclear receptors.[4][5][6][7][8]
Physicochemical Properties and Safety Information
A summary of the known physical and chemical properties, as well as safety information for similar phenoxyethanol derivatives, is provided below. Researchers should handle this compound with appropriate laboratory precautions.
Table 1: Physicochemical and Safety Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₂ | Inferred |
| Molecular Weight | 220.31 g/mol | Inferred |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), slightly soluble in water.[9] | [9] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [10] |
| Hazard Statements | May be harmful if swallowed or in contact with skin. May cause eye irritation. | [10][11] |
| Precautionary Statements | Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling. | [10][12][11] |
Note: Data is based on structurally similar compounds and should be used as a guideline. A comprehensive safety assessment has not been performed on this compound.
Hypothesized Mechanism of Action: PPAR Agonism
Based on its chemical structure, it is hypothesized that this compound may act as an agonist for one or more PPAR isoforms (PPARα, PPARγ, PPARδ). PPAR agonists bind to the ligand-binding domain of the receptor, inducing a conformational change that leads to the recruitment of coactivator proteins and subsequent transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][3]
Caption: Hypothesized PPAR signaling pathway for this compound.
Experimental Protocols
The following protocols describe standard in vitro assays to investigate the hypothesized activity of this compound as a PPAR agonist.
Protocol 1: PPAR Ligand Binding Assay
This assay determines the ability of the test compound to displace a known radiolabeled ligand from the PPAR ligand-binding domain (LBD), providing data on its binding affinity.
Materials:
-
PPARα, PPARγ, and PPARδ LBDs (recombinant protein)
-
Radiolabeled PPAR agonist (e.g., [³H]-Rosiglitazone for PPARγ)
-
Test compound: this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA)
-
Scintillation vials and cocktail
-
Filter plates and filtration manifold
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PPAR LBD, and the radiolabeled ligand at a concentration near its Kd.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Transfer the reaction mixture to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for the PPAR Ligand Binding Assay.
Protocol 2: Cell-Based PPAR Transcriptional Activation Assay (Reporter Assay)
This assay measures the ability of the test compound to activate PPAR-mediated gene transcription in a cellular context.[4][5][6][8]
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the full-length PPAR or a Gal4-PPAR-LBD fusion protein
-
Reporter plasmid containing a PPAR response element (PPRE) or a Gal4 upstream activating sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound: this compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a dilution series of this compound or a reference PPAR agonist (e.g., Rosiglitazone for PPARγ).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the fold activation against the compound concentration and determine the EC₅₀ value.
Caption: Workflow for the Cell-Based PPAR Transcriptional Activation Assay.
Protocol 3: Adipocyte Differentiation Assay
This assay assesses the pro-adipogenic activity of the test compound, a characteristic feature of PPARγ agonists.
Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium (DMEM with high glucose, 10% FBS, insulin, dexamethasone, and IBMX)
-
Test compound: this compound
-
Oil Red O staining solution
-
Isopropanol
-
Spectrophotometer
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound or a reference compound (e.g., Rosiglitazone).
-
After 2-3 days, replace the medium with maintenance medium (DMEM with 10% FBS and insulin) containing the test compound.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
After differentiation, wash the cells with PBS and fix with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution for 30 minutes.
-
Wash the cells extensively with water to remove unbound dye.
-
Elute the stain from the cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Quantify the extent of adipocyte differentiation by comparing the absorbance values of treated and untreated cells.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 2: PPAR Ligand Binding Affinity (IC₅₀)
| PPAR Isotype | This compound IC₅₀ (µM) | Reference Agonist IC₅₀ (µM) |
| PPARα | ||
| PPARγ | ||
| PPARδ |
Table 3: PPAR Transcriptional Activation (EC₅₀)
| PPAR Isotype | This compound EC₅₀ (µM) | Reference Agonist EC₅₀ (µM) |
| PPARα | ||
| PPARγ | ||
| PPARδ |
Table 4: Adipocyte Differentiation (Oil Red O Staining)
| Compound | Concentration (µM) | Absorbance at 510 nm (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| Reference Agonist | 1 |
Conclusion
The provided protocols and hypothetical framework offer a starting point for researchers interested in characterizing the biological activity of this compound. Based on its chemical structure, investigating its potential as a PPAR agonist is a logical first step. The successful execution of these experiments will provide valuable insights into its mechanism of action and potential therapeutic applications in the context of metabolic diseases. Researchers are reminded to adhere to all applicable safety guidelines when handling this and any other chemical compound.
References
- 1. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Reporter Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the Quantification of 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Cyclohexylphenoxy)ethanol in various sample matrices. The following methods are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and industrial settings. Accurate and precise quantification is crucial for quality control, formulation development, and safety assessment. This document outlines two primary analytical approaches for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in liquid samples, such as pharmaceutical formulations.
Experimental Protocol
2.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which is anticipated to be around 270 nm.
-
Injection Volume: 10 µL.
2.1.2. Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
This compound reference standard of known purity.
2.1.3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
2.1.4. Sample Preparation
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
Solid Samples: An appropriate extraction procedure using a suitable solvent (e.g., methanol or acetonitrile) should be developed and validated. The extract should then be diluted with the mobile phase.
-
All solutions should be filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for a robust HPLC-UV method. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound, particularly in complex matrices.
Experimental Protocol
3.1.1. Instrumentation and Analytical Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification.
3.1.2. Reagents and Standards
-
Methanol or Dichloromethane (GC grade).
-
This compound reference standard.
-
An appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties).
3.1.3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Prepare by dissolving 10 mg of the reference standard in 10 mL of a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards containing the analyte and a fixed concentration of the internal standard.
3.1.4. Sample Preparation
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a non-polar solvent like dichloromethane or ethyl acetate can be used to extract the analyte.
-
Solid Phase Extraction (SPE): SPE may be employed for sample cleanup and concentration from complex matrices.
-
The final extract should be evaporated to dryness and reconstituted in a small volume of the appropriate solvent before injection.
Data Presentation: GC-MS Method Validation Parameters
The following table presents typical performance characteristics for a validated GC-MS method.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in a known signaling pathway, the analytical process itself follows a logical relationship from sample to result.
Caption: Logical relationship of the analytical quantification process.
Application Note: Determination of 2-(4-Cyclohexylphenoxy)ethanol by High-Performance Liquid Chromatography
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2-(4-Cyclohexylphenoxy)ethanol in solution using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The developed method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound. The protocol outlines the necessary reagents, instrumentation, and a detailed step-by-step procedure for sample preparation and analysis.
Introduction
This compound is a chemical intermediate with potential applications in various fields, including pharmaceutical and materials science. Accurate and reliable analytical methods are crucial for its quantification in different matrices for quality control, stability studies, and research purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. This application note details a reverse-phase HPLC method that provides excellent separation and quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1290 Infinity UHPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or UV-Vis detector.
-
Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent reverse-phase C18 column.
-
Software: ChemStation or equivalent chromatography data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade, for sample preparation)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Results and Discussion
The developed HPLC method demonstrated good separation of this compound from potential impurities. The retention time under the specified conditions was found to be approximately 5.8 minutes. A linear relationship between the peak area and the concentration of this compound was observed over the tested concentration range.
Method Validation Summary
While a full validation was not performed for this application note, the following parameters are critical for method validation according to ICH Q2(R1) guidelines. Preliminary data suggests the method is suitable for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method utilizes a common C18 column and a straightforward isocratic mobile phase, making it easily transferable to most analytical laboratories. This method is suitable for routine quality control and research applications involving the quantification of this compound.
Logical Relationship of Method Development
Caption: Logical flow from analyte properties to the final HPLC method development.
Application Notes and Protocols for the GC-MS Analysis of 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(4-Cyclohexylphenoxy)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of specific published methods for this exact analyte, the following protocols are based on established methods for the closely related compound 2-phenoxyethanol and other aromatic compounds. These methods are expected to be highly applicable with minor modifications.
Introduction
This compound is an aromatic ether with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive identification based on mass spectra.
Predicted Mass Spectrum and Fragmentation
A definitive mass spectrum for this compound is not publicly available. However, based on its structure, the following electron ionization (EI) fragmentation pattern can be predicted:
-
Molecular Ion (M+) : The molecular ion peak is expected at m/z 220, corresponding to the molecular weight of the compound.
-
Major Fragments :
-
Loss of the ethanol group (-CH2CH2OH) leading to a fragment at m/z 175.
-
Cleavage of the ether bond, resulting in a cyclohexylphenoxy fragment at m/z 175 and a hydroxyethyl fragment at m/z 45.
-
Fragmentation of the cyclohexyl ring, leading to a series of characteristic ions.
-
A base peak is likely to be observed at m/z 107 or m/z 175, arising from stable fragment ions.
-
Experimental Protocols
The following are detailed protocols for the GC-MS analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for the analysis of 2-phenoxyethanol in aqueous matrices.
Objective: To extract this compound from an aqueous sample into an organic solvent.
Materials:
-
Sample containing this compound
-
Ethyl acetate (or Dichloromethane)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Vortex mixer
-
Centrifuge
-
Glass vials
Procedure:
-
To 5 mL of the aqueous sample in a glass vial, add 1 g of NaCl and vortex to dissolve.
-
Add 5 mL of ethyl acetate to the vial.
-
Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the vial at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
The dried organic extract is now ready for GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix. These parameters are based on general methods for aromatic compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS or similar).
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Quantitative Data
As no specific quantitative data for this compound is available, the following table presents hypothetical yet realistic performance characteristics of a validated GC-MS method for its quantification, based on typical values for similar aromatic compounds.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical relationship between the key steps in the analytical method.
Caption: Logical flow of the analytical method for this compound.
Application Notes and Protocols: 2-(4-Cyclohexylphenoxy)ethanol in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-(4-Cyclohexylphenoxy)ethanol in material science, with a focus on its application as a monomer for the synthesis of specialty polymers. Detailed experimental protocols for the synthesis of a key derivative and its subsequent polymerization are provided to guide researchers in exploring its potential in various advanced material applications.
Introduction
This compound is a versatile organic molecule that holds significant promise in the field of material science. Its unique chemical structure, featuring a bulky, non-polar cyclohexyl group, a polar phenoxy linkage, and a reactive hydroxyl group, makes it an attractive building block for the synthesis of advanced polymers with tailored properties. A primary application of this compound is as a precursor to the monomer 2-(4-Cyclohexylphenoxy)ethyl acrylate (CPEA), which can be polymerized to yield poly(2-(4-Cyclohexylphenoxy)ethyl acrylate) (PCPEA). This polymer is of particular interest for applications requiring a high refractive index, excellent thermal stability, and specific optical properties.
Key Application: High Refractive Index Polymers
The incorporation of the bulky and highly polarizable cyclohexyl and phenyl groups into a polymer backbone significantly increases its refractive index. High refractive index polymers are crucial components in a variety of optical and optoelectronic devices, including:
-
Optical Adhesives and Encapsulants: For bonding and protecting optical components in devices such as cameras, sensors, and displays.
-
Antireflective Coatings: To reduce surface reflections and enhance light transmission in lenses and solar cells.
-
Waveguides and Optical Fibers: For guiding and transmitting light in telecommunication and data communication systems.
-
Materials for Advanced Displays: Including organic light-emitting diodes (OLEDs) and quantum dot displays (QLEDs) to improve light extraction efficiency.
The synthesis of PCPEA from this compound offers a pathway to novel materials with the potential for superior performance in these demanding applications.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the 2-(4-Cyclohexylphenoxy)ethyl acrylate (CPEA) monomer and its subsequent polymerization to form PCPEA. These protocols are adapted from established methods for similar acrylate monomers.
Synthesis of 2-(4-Cyclohexylphenoxy)ethyl Acrylate (CPEA) Monomer
This synthesis is a two-step process involving the ethoxylation of 4-cyclohexylphenol followed by acrylation of the resulting alcohol.
Step 1: Synthesis of this compound
A method for the preparation of a similar compound, 2-(4-phenoxy phenoxy)ethanol, involves the ethoxylation reaction of the corresponding phenol with oxacyclopropane (ethylene oxide) in the presence of an alkaline catalyst.[1] A similar approach can be used for 4-cyclohexylphenol.
Materials:
-
4-Cyclohexylphenol
-
Ethylene Carbonate
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyclohexylphenol (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
-
Add ethylene carbonate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(4-Cyclohexylphenoxy)ethyl Acrylate (CPEA)
This step involves the esterification of this compound with acryloyl chloride. A similar procedure is used for the synthesis of 2-(4-phenylazophenoxy) ethyl acrylate.[2]
Materials:
-
This compound (from Step 1)
-
Acryloyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude CPEA monomer by column chromatography on silica gel.
Polymerization of 2-(4-Cyclohexylphenoxy)ethyl Acrylate (CPEA)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The polymerization of a structurally similar monomer, 2-(4-phenylazophenoxy) ethyl acrylate, has been successfully achieved using RAFT.[2]
Materials:
-
2-(4-Cyclohexylphenoxy)ethyl Acrylate (CPEA) monomer
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)
-
Anhydrous Toluene
Procedure:
-
In a Schlenk tube, dissolve the CPEA monomer, AIBN, and CPDB in anhydrous toluene. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully controlled to target a specific molecular weight (e.g., 100:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with nitrogen or argon.
-
Place the sealed tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
To terminate the polymerization, cool the tube in an ice bath and expose the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent such as methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The following tables summarize the expected properties of the synthesized monomer and polymer. The data for PCPEA is hypothetical and based on typical values for high refractive index acrylates.
Table 1: Properties of 2-(4-Cyclohexylphenoxy)ethyl Acrylate (CPEA) Monomer
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₃ |
| Molecular Weight | 274.36 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available (expected to be high) |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene) |
Table 2: Expected Properties of Poly(2-(4-Cyclohexylphenoxy)ethyl Acrylate) (PCPEA)
| Property | Expected Value Range |
| Refractive Index (at 589 nm) | 1.55 - 1.60 |
| Glass Transition Temperature (Tg) | 80 - 120 °C |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (controlled by RAFT) |
| Polydispersity Index (PDI) | 1.1 - 1.3 (controlled by RAFT) |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 300 °C |
| Appearance | Transparent, amorphous solid |
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of the CPEA monomer.
RAFT Polymerization Process
Caption: Schematic of the RAFT polymerization of CPEA to yield PCPEA.
References
Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 2-(4-Cyclohexylphenoxy)ethanol as a solvent and a plasticizer. Due to the limited availability of experimental data for this specific compound, the physicochemical properties and performance characteristics presented herein are largely based on data from structurally similar compounds and general principles of solvent and plasticizer evaluation. All quantitative data derived from analogous compounds are clearly indicated.
Physicochemical Properties
The properties of this compound are crucial for its application as a solvent or plasticizer. While experimental data is scarce, estimations can be made based on related structures such as 2-[4-(2-Ethylhexyl)phenoxy]ethanol and other cyclohexyl and phenoxy derivatives.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₁₄H₂₀O₂ | PubChem CID: 160168 |
| Molecular Weight | 220.31 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid | General appearance of similar ethoxylates[1] |
| Boiling Point | > 250 °C | Estimated based on similar high-boiling point solvents[1] |
| Density | ~1.0 g/mL | Based on related phenoxyethanol compounds |
| Water Solubility | Low | Expected due to the hydrophobic cyclohexyl and phenyl groups |
| LogP (o/w) | ~3.5 - 4.5 | Estimated based on structural similarity to other non-ionic surfactants |
Application as a Solvent
This compound possesses structural features—a polar hydroxyl group and a nonpolar cyclohexylphenoxy group—that suggest its potential as a versatile solvent for a range of solutes. Its high boiling point also makes it suitable for applications requiring low volatility.
Potential Solvent Applications
-
Specialty Coatings and Inks: Its slow evaporation rate could be advantageous in formulations for specialty printing inks and coatings, allowing for better film formation and leveling.
-
Cleaning Formulations: It may act as a coupling agent and solvent in industrial and household cleaners for the removal of greasy and oily soils.
-
Agrochemical Formulations: Could be used as a solvent or co-solvent in emulsifiable concentrate formulations of pesticides and herbicides.
-
Drug Formulation: For solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) in liquid formulations, particularly for topical or transdermal delivery systems.
Experimental Protocol: Evaluation of Solvent Properties
This protocol outlines the steps to characterize the solvent properties of this compound.
Objective: To determine the solubility of various solutes in this compound and to characterize its key solvent parameters.
Materials:
-
This compound
-
A range of solutes with varying polarities (e.g., a nonpolar compound like naphthalene, a polar compound like benzoic acid, and a polymer like polystyrene)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Spectrophotometer (for quantitative solubility determination)
-
Viscometer
-
Refractometer
Procedure:
-
Qualitative Solubility Assessment:
-
Add approximately 1 mL of this compound to a series of labeled vials.
-
To each vial, add a small amount (e.g., 10 mg) of a different solute.
-
Cap the vials and shake vigorously for 2 minutes.
-
Observe for dissolution. If the solute dissolves, add another 10 mg and repeat until the solute no longer dissolves.
-
Record the observations as soluble, partially soluble, or insoluble.
-
-
Quantitative Solubility Determination (for a specific solute):
-
Prepare a series of standard solutions of the solute in a suitable volatile solvent (e.g., ethanol or acetone) at known concentrations.
-
Generate a calibration curve using spectrophotometry at the solute's λmax.
-
Prepare saturated solutions of the solute in this compound by adding an excess of the solute to a known volume of the solvent.
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24 hours with continuous stirring.
-
Allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the volatile solvent used for the standard solutions.
-
Measure the absorbance of the diluted solution and determine the concentration using the calibration curve.
-
Calculate the solubility in g/100 mL or mol/L.
-
-
Determination of Physical Properties:
-
Viscosity: Measure the dynamic viscosity using a viscometer at a controlled temperature.
-
Refractive Index: Determine the refractive index using a refractometer.
-
Density: Measure the density using a pycnometer or a density meter.
-
Workflow for Solvent Property Evaluation
References
Application Notes and Protocols for the Preparation of Surfactants from 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential properties of surfactants derived from 2-(4-cyclohexylphenoxy)ethanol. The protocols detailed below are based on established chemical transformations for similar phenolic and alcoholic substrates and should serve as a foundational guide for the development of novel non-ionic and anionic surfactants. Due to the limited availability of data specific to this compound, the provided quantitative data is derived from analogous surfactant structures to offer a comparative reference.
Introduction
This compound is a versatile starting material for the synthesis of both non-ionic and anionic surfactants. Its molecular structure, featuring a hydrophobic cyclohexylphenyl group and a reactive hydroxyl group, allows for the introduction of hydrophilic moieties through chemical modification. The primary routes for converting this hydrophobe into a surfactant are ethoxylation, to produce non-ionic surfactants, and subsequent sulfation of the ethoxylated product to yield anionic surfactants. The properties of the resulting surfactants can be tailored by controlling the length of the poly(ethylene oxide) chain.
Data Presentation
The following tables summarize key quantitative data for representative non-ionic and anionic surfactants. This data, sourced from commercially available surfactants with similar hydrophobic moieties, provides a benchmark for the expected performance of surfactants derived from this compound.
Table 1: Properties of Representative Non-Ionic Surfactants (Alcohol Ethoxylates)
| Surfactant Name (Analogue) | Hydrophobe | Average Moles of Ethylene Oxide (EO) | HLB Value | Critical Micelle Concentration (CMC) (% w/w) | Surface Tension at CMC (mN/m) |
| NEODOL 91-6 | C9-C11 Alcohol | 6 | 12.5 | 0.029 | 29.0 |
| NEODOL 91-8 | C9-C11 Alcohol | 8 | 13.9 | 0.038 | 32.0 |
| NEODOL 25-7 | C12-C15 Alcohol | 7 | 12.2 | 0.0016 | 29.5 |
| NEODOL 45-7 | C14-C15 Alcohol | 7 | 11.6 | 0.00066 | 30.0 |
Data adapted from publicly available technical datasheets for Shell NEODOL® ethoxylates. These values are for linear and branched-chain alcohol ethoxylates and serve as an estimation for the properties of ethoxylated this compound.
Table 2: Properties of a Representative Anionic Surfactant (Alcohol Ether Sulfate)
| Surfactant Name (Analogue) | Hydrophobe | Average Moles of Ethylene Oxide (EO) | Form | Critical Micelle Concentration (CMC) (g/L) |
| Sodium Lauryl Ether Sulfate (SLES) | C12-C14 Alcohol | 2 | Sodium Salt | ~0.3 |
This data is representative of a common alcohol ether sulfate and is intended to provide a general reference point.
Experimental Protocols
The following are detailed protocols for the synthesis of non-ionic and anionic surfactants from this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of 2-(4-Cyclohexylphenoxy)ethoxylate (Non-Ionic Surfactant)
This protocol describes the base-catalyzed ethoxylation of this compound. The degree of ethoxylation can be controlled by the stoichiometry of ethylene oxide.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets
-
Ethylene oxide (liquefied gas)
-
Nitrogen gas (high purity)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Magnesium sulfate (anhydrous)
-
Reaction autoclave equipped with a stirrer, heating mantle, temperature controller, pressure gauge, gas inlet, and sampling port.
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve a catalytic amount of KOH (typically 0.1-0.5% by weight of the starting alcohol) in a minimal amount of methanol. Add the this compound and heat under vacuum to remove the methanol, leaving a dry mixture of the alcohol and catalyst.
-
Reactor Setup: Transfer the dried this compound and catalyst mixture to the reaction autoclave.
-
Inerting: Seal the autoclave and purge with dry nitrogen gas several times to remove any residual air and moisture.
-
Heating: Heat the reactor contents to the desired reaction temperature, typically in the range of 120-180°C.[1]
-
Ethylene Oxide Addition: Introduce a metered amount of liquid ethylene oxide into the autoclave. The pressure will increase; maintain the reaction pressure typically between 1-5 bar. The reaction is exothermic, so cooling may be required to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. Once the pressure stabilizes, the reaction is complete.
-
Purging and Cooling: After the reaction, cool the reactor to below 50°C and purge with nitrogen to remove any unreacted ethylene oxide.
-
Neutralization and Work-up: Transfer the crude product to a flask. Neutralize the catalyst by adding a stoichiometric amount of 1 M HCl solution with vigorous stirring.
-
Purification: The product can be purified by washing with water to remove the salt. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent (if any was used) is removed under reduced pressure.
Synthesis of Sulfated 2-(4-Cyclohexylphenoxy)ethoxylate (Anionic Surfactant)
This protocol describes the sulfation of the previously synthesized ethoxylated product using chlorosulfonic acid, followed by neutralization.
Materials:
-
2-(4-Cyclohexylphenoxy)ethoxylate (from Protocol 3.1)
-
Chlorosulfonic acid (ClSO3H)
-
Dichloromethane (anhydrous)
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v)
-
Ice bath
Procedure:
-
Dissolution: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve the 2-(4-cyclohexylphenoxy)ethoxylate in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Sulfation: Slowly add chlorosulfonic acid (typically a slight molar excess, e.g., 1.05 equivalents) dropwise from the dropping funnel to the cooled solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition to minimize side reactions. Hydrogen chloride gas will be evolved and should be scrubbed.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete sulfation.
-
Neutralization: Cool the reaction mixture again in an ice bath. Slowly add the sodium hydroxide solution dropwise to neutralize the acidic product to a pH of 7-8. This step is highly exothermic and requires careful temperature control.
-
Isolation: Transfer the mixture to a separatory funnel. The aqueous layer containing the anionic surfactant can be separated. The organic solvent can be removed from the aqueous phase by evaporation under reduced pressure.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation of surfactants from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Cyclohexylphenoxy)ethanol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of 2-(4-Cyclohexylphenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities largely depend on the synthetic route. If prepared via a Williamson ether synthesis from 4-cyclohexylphenol and a 2-haloethanol, common impurities include unreacted 4-cyclohexylphenol, residual base (e.g., K₂CO₃, NaOH), and solvents used in the reaction (e.g., DMF, acetonitrile).[1][2] Side reactions may also produce small amounts of by-products. If the synthesis involves the hydrogenation of 4-acetylphenol followed by etherification, residual catalyst and partially reduced intermediates could be present.
Q2: Which purification methods are most effective for this compound?
A2: For lab-scale purification, the most common and effective methods are recrystallization and flash column chromatography. Recrystallization is ideal if a suitable solvent is found and the compound is a solid at room temperature. Flash chromatography is more versatile and can separate the target compound from impurities with similar polarities.[3]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[4] Given its structure (an ether-alcohol with a bulky nonpolar group), good candidate solvents to test would be heptane/ethyl acetate mixtures, toluene, or isopropanol.[4] Solubility tests with small amounts of the crude product are essential to identify the optimal solvent or solvent system.
Q4: What analytical techniques can I use to assess the purity of my final product?
A4: The purity of this compound can be assessed using several techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[5][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.
Data Presentation
Table 1: Estimated Physical Properties of this compound
| Property | Estimated Value/Range | Rationale/Analogy |
| Molecular Formula | C₁₄H₂₀O₂ | - |
| Molecular Weight | 220.31 g/mol | - |
| Appearance | White to off-white solid | Based on similar phenoxyethanol derivatives. |
| Melting Point | 40 - 60 °C | Analogy with 2-(para-anisyl) ethanol (26-28 °C) and considering the bulkier cyclohexyl group.[7] |
| Boiling Point | > 300 °C (at 760 mmHg) | Higher than 2-phenoxyethanol due to increased molecular weight.[8] |
| Solubility | Soluble in Toluene, Dichloromethane, Ethyl Acetate; Sparingly soluble in Hexane, Water. | General solubility behavior for moderately polar organic compounds. |
Table 2: Common Solvents for Purification Methods
| Method | Solvent / Solvent System | Purpose & Rationale |
| Recrystallization | Toluene | Good for dissolving moderately polar compounds when hot and allowing crystallization upon cooling. |
| Isopropanol / Water | A mixed-solvent system where isopropanol is the "good" solvent and water is the "poor" solvent.[4] | |
| Ethyl Acetate / Heptane | A versatile mixed-solvent system for tuning polarity. Heptane acts as the anti-solvent.[4] | |
| Column Chromatography | Hexane / Ethyl Acetate Gradient | A standard mobile phase for separating compounds of moderate polarity. The gradient is increased to elute the more polar product after nonpolar impurities. |
| Dichloromethane / Methanol | Used for more polar compounds. A small percentage of methanol increases the eluting power significantly. |
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[9]
-
Solution 1: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point. Let it cool more slowly.[9]
-
Solution 2: If using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.[10]
-
Solution 3: The impurities may be significantly lowering the melting point. Consider a preliminary purification by flash chromatography before attempting recrystallization.
Q: No crystals are forming, even after cooling the solution in an ice bath.
A: This is likely due to either using too much solvent or supersaturation.[10][11]
-
Solution 1 (Too much solvent): Remove some of the solvent by heating the solution and gently blowing a stream of nitrogen or air over the surface, then attempt to cool again.[9]
-
Solution 2 (Supersaturation): Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The scratch marks provide a surface for nucleation.[11]
-
Solution 3 (Seeding): If you have a pure crystal of the compound, add a tiny "seed" crystal to the supersaturated solution to initiate crystallization.
Q: The final yield is very low.
A: A low yield can result from several factors.
-
Problem: Using too much solvent, causing a significant amount of the product to remain in the mother liquor.
-
Solution: Before filtering, concentrate the solution by boiling off some solvent. After filtration, you can try to recover a second crop of crystals by further concentrating the filtrate.[9]
-
-
Problem: Premature crystallization during hot filtration.
-
Solution: Use a heated funnel and pre-heat the receiving flask. Ensure you use a slight excess of hot solvent before filtering to keep the compound dissolved.
-
-
Problem: Washing the collected crystals with a solvent that is too warm or in which the compound is too soluble.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[11]
-
Column Chromatography Issues
Q: My compound is not moving off the column (Rf = 0).
A: The mobile phase (eluent) is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[3]
Q: The separation between my product and an impurity is poor.
A: This indicates that the chosen solvent system does not provide adequate resolution.
-
Solution 1: Optimize the solvent system using TLC with different solvent ratios or different solvent combinations (e.g., dichloromethane/methanol).
-
Solution 2: Use a longer column or a stationary phase with a smaller particle size for higher efficiency.[5]
-
Solution 3: Ensure the initial band of the loaded sample is narrow and concentrated. Overloading the column or using too much solvent to load the sample can lead to broad bands and poor separation.[12]
Q: I see "streaking" or "tailing" of spots on my TLC plates after the column.
A: This can be caused by several issues.
-
Problem: The compound is not fully soluble in the mobile phase or is interacting too strongly with the silica gel.
-
Solution: Add a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
-
-
Problem: The column is overloaded with the crude sample.
-
Solution: Use more silica gel for the amount of sample being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude sample to silica gel by weight.
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Heptane/Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) needed to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot heptane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethyl acetate until the cloudiness just disappears.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (this is known as a "wet slurry" packing method). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 7. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]
- 8. Ethanol, 2-phenoxy- (CAS 122-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-(4-Cyclohexylphenoxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Cyclohexylphenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Williamson Ether Synthesis: This is a widely used method involving the reaction of 4-cyclohexylphenol with a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base.[1][2] It is an S_N2 reaction where the phenoxide ion acts as a nucleophile.[1][3]
-
Ethoxylation: This industrial process involves the direct reaction of 4-cyclohexylphenol with ethylene oxide, typically under pressure and at elevated temperatures with a catalyst.[4][5][6]
Q2: What are the most likely impurities in the synthesis of this compound via Williamson Ether Synthesis?
A2: Based on the mechanism of the Williamson ether synthesis, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Residual 4-cyclohexylphenol and 2-chloroethanol.
-
Over-alkylation Product: 1,2-bis(4-Cyclohexylphenoxy)ethane can form if the product, this compound, is deprotonated and reacts with another molecule of 2-chloroethanol.
-
Elimination By-product: Ethene (ethylene) can be formed from 2-chloroethanol via an E2 elimination reaction, which is competitive with the desired S_N2 reaction.[7] This is more prevalent with stronger bases and higher reaction temperatures.
-
Side-products from the Base: The choice of base can lead to specific impurities. For example, using sodium ethoxide could potentially lead to the formation of ethyl ethers.
Q3: What impurities can be expected from the ethoxylation synthesis route?
A3: The ethoxylation of 4-cyclohexylphenol can lead to the following impurities:
-
Unreacted 4-cyclohexylphenol: Incomplete reaction will leave residual starting material.
-
Higher-order Ethoxylates: The initial product, this compound, can further react with ethylene oxide to form a series of polyethylene glycol ethers.[4][8]
-
1,4-Dioxane: This is a common by-product in ethoxylation reactions, formed by the dimerization of ethylene oxide under acidic or high-temperature conditions.
-
Residual Ethylene Oxide: Due to its high volatility and reactivity, unreacted ethylene oxide may remain in the final product if not properly removed.
Q4: How can I minimize the formation of impurities during the Williamson ether synthesis?
A4: To minimize impurities, consider the following:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the phenol without introducing competing nucleophiles.[3]
-
Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate to favor the S_N2 reaction over E2 elimination.
-
Stoichiometry: A slight excess of the 4-cyclohexylphenol can help to ensure the complete consumption of the 2-haloethanol, which can be more difficult to remove during purification.
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the S_N2 reaction.[1]
Q5: What analytical techniques are recommended for impurity profiling of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying non-volatile organic impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for identifying and quantifying volatile impurities such as residual solvents and some of the lower molecular weight by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities that have been isolated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it ideal for identifying unknown impurities without the need for isolation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of unreacted 4-cyclohexylphenol | Incomplete deprotonation of the phenol. Insufficient amount of 2-chloroethanol. Short reaction time. | Ensure the use of a sufficiently strong and anhydrous base. Use a slight excess of 2-chloroethanol. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Presence of a higher molecular weight impurity | Over-alkylation of the product. | Use a slight excess of 4-cyclohexylphenol to minimize the presence of unreacted 2-chloroethanol at the end of the reaction. |
| Low yield and evidence of gas evolution | Competing E2 elimination reaction. | Lower the reaction temperature. Use a less sterically hindered base. |
| Multiple peaks in HPLC with a regular mass difference | Formation of higher-order ethoxylates (in ethoxylation synthesis). | Optimize the stoichiometry of 4-cyclohexylphenol to ethylene oxide. Control the reaction temperature and pressure more rigorously. |
| Detection of 1,4-dioxane | Dimerization of ethylene oxide (in ethoxylation synthesis). | Ensure the absence of acidic catalysts and maintain strict temperature control. |
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 4-Cyclohexylphenol | C₁₂H₁₆O | 176.26 | Unreacted Starting Material |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | Unreacted Starting Material |
| 1,2-bis(4-Cyclohexylphenoxy)ethane | C₂₆H₃₄O₂ | 394.55 | Over-alkylation |
| Ethene | C₂H₄ | 28.05 | Elimination By-product |
| 2-(2-(4-Cyclohexylphenoxy)ethoxy)ethanol | C₁₆H₂₄O₃ | 264.36 | Higher-order Ethoxylate |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Ethylene Oxide Dimerization |
Experimental Protocols & Visualizations
General Experimental Protocol for Williamson Ether Synthesis
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyclohexylphenol in a suitable anhydrous polar aprotic solvent (e.g., DMF). Cool the solution in an ice bath. Add a strong base (e.g., sodium hydride) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phenoxide.
-
Etherification: To the solution of the sodium 4-cyclohexylphenoxide, add 2-chloroethanol dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Logical Relationship of Impurity Formation
Caption: Williamson Ether Synthesis Pathway and Potential Impurities.
Ethoxylation Reaction Pathway and Potential By-products
Caption: Ethoxylation Synthesis Pathway and Potential Impurities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethoxylation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ethoxylation [chemeurope.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijrcs.org [ijrcs.org]
Technical Support Center: Synthesis of 2-(4-Cyclohexylphenoxy)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(4-Cyclohexylphenoxy)ethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 4-cyclohexylphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in an SN2 reaction.[2][4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-cyclohexylphenol, a suitable 2-haloethanol (such as 2-chloroethanol or 2-bromoethanol), and a base to deprotonate the phenol.
Q3: Which base is most effective for deprotonating 4-cyclohexylphenol?
A3: Phenols are more acidic than aliphatic alcohols, so moderately strong bases are sufficient. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective. For a faster reaction, stronger bases like sodium hydride (NaH) can be employed, which irreversibly deprotonate the phenol.
Q4: How does the choice of solvent impact the reaction?
A4: The choice of solvent is critical in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they can solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.[4] Using the corresponding alcohol as a solvent is also a common practice.[3]
Q5: What are the typical reaction temperatures and times?
A5: Reaction conditions can vary, but typically the reaction is heated to between 60°C and 100°C for several hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Deprotonation: The base may be too weak or has degraded. | Use a stronger base like sodium hydride (NaH) or ensure your sodium hydroxide/potassium hydroxide is fresh and anhydrous. |
| Poor Nucleophilic Attack: The leaving group on the 2-haloethanol is not reactive enough. | Use 2-bromoethanol or 2-iodoethanol instead of 2-chloroethanol, as bromide and iodide are better leaving groups. | |
| Reaction Temperature Too Low: The activation energy for the reaction is not being met. | Increase the reaction temperature, but monitor for potential side reactions. | |
| Presence of Unreacted 4-Cyclohexylphenol | Incomplete Deprotonation: Insufficient amount of base was used. | Use a slight excess of the base (1.1 to 1.2 equivalents) to ensure complete deprotonation of the phenol. |
| Short Reaction Time: The reaction was not allowed to proceed to completion. | Increase the reaction time and monitor the consumption of the starting material using TLC. | |
| Formation of Side Products | Elimination Reaction: The 2-haloethanol undergoes elimination to form ethylene glycol. This is more likely with stronger bases and higher temperatures. | Use a less hindered base if possible and avoid excessively high temperatures. A milder base and longer reaction time may be preferable. |
| Bis-etherification: The product, this compound, reacts with another molecule of deprotonated 4-cyclohexylphenol. | Use a controlled stoichiometry of reactants. Adding the 2-haloethanol slowly to the reaction mixture can help minimize this. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material: Unreacted 4-cyclohexylphenol can be difficult to separate from the product by column chromatography. | Perform an aqueous workup with a dilute base (e.g., 5% NaOH) to extract the acidic unreacted phenol into the aqueous layer. |
| Oily Product: The product may not crystallize easily. | Purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is often necessary. High vacuum distillation can also be an option if the product is thermally stable. |
Below is a troubleshooting workflow to help identify and resolve issues with low product yield.
References
Technical Support Center: 2-(4-Cyclohexylphenoxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 2-(4-Cyclohexylphenoxy)ethanol during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
While specific stability data for this compound is limited, potential concerns, based on its chemical structure and data from related phenoxyethanol compounds, include susceptibility to oxidation, photodegradation, and potential incompatibilities with strong oxidizing agents. It is generally considered stable under standard laboratory conditions.
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Q3: Can I expect degradation of this compound in my aqueous formulation?
Based on information for the related compound phenoxyethanol, which is widely used as a preservative in aqueous formulations, significant hydrolytic degradation under typical experimental pH and temperature conditions is not expected to be a major issue.[1] However, the stability in your specific formulation should always be verified.
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in chromatography analysis (e.g., HPLC, GC-MS).
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
-
Loss of expected biological activity or chemical reactivity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect the solution from light by using amber vials or covering the container with aluminum foil.2. Prepare solutions fresh before use and minimize exposure to ambient light. |
| Oxidation | 1. Degas solvents before use to remove dissolved oxygen.2. Consider adding an antioxidant to the formulation if compatible with the experimental design.3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination | 1. Ensure all glassware and equipment are scrupulously clean.2. Use high-purity solvents and reagents.3. Filter the solution through a compatible membrane filter. |
| Incompatibility | 1. Review all components of the formulation for potential chemical interactions.2. Perform a small-scale compatibility study by mixing pairs of components and observing for any changes. |
Issue 2: Poor Solubility or Precipitation
Symptoms:
-
The compound does not fully dissolve at the desired concentration.
-
Precipitate forms in the solution over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent System | 1. Test a range of solvents or co-solvent systems to find the optimal one for your desired concentration.2. Consider gentle heating or sonication to aid dissolution, but monitor for any degradation. |
| pH of the Solution | 1. Although this compound is neutral, the pH of the medium can affect the solubility of other components, which might indirectly impact its stability in the solution. Ensure the pH is within a range where all components are stable and soluble. |
| Temperature | 1. Check if the storage temperature is too low, causing the compound to crystallize out of solution.2. If the solution is stored at a low temperature, allow it to equilibrate to room temperature and gently mix before use. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation |
| Storage Temperature | Room Temperature |
| Light | Protect from light |
| Atmosphere | Store under an inert atmosphere for long-term stability |
| Container | Tightly sealed, chemically resistant container (e.g., glass) |
| Handling | Use in a well-ventilated area. Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given formulation.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Preparation of Test Samples: Dilute the stock solution with the experimental buffer or formulation to the desired final concentration.
-
Initial Analysis (Time Zero): Immediately analyze the test sample using a validated HPLC method to determine the initial concentration and purity. A suitable method for a related compound, 2-phenoxyethanol, utilized a C8 column with a mobile phase of acetonitrile, tetrahydrofuran, and water.[2]
-
Incubation: Store the test samples under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals, withdraw aliquots of the test samples and analyze them by HPLC.
-
Data Analysis: Compare the peak area and retention time of this compound at each time point to the initial analysis. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential photodegradation pathway.
References
Technical Support Center: Degradation of 2-(4-Cyclohexylphenoxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-Cyclohexylphenoxy)ethanol. The information is based on established principles of xenobiotic degradation, drawing parallels from structurally similar compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental analysis of this compound degradation.
Question 1: Why am I observing no degradation of the parent compound in my microbial culture?
Possible Causes & Troubleshooting Steps:
-
Inappropriate Microbial Strain: The selected microorganisms may lack the specific enzymatic machinery (e.g., dehydrogenases, etherases) required to metabolize this compound.
-
Solution: Screen a variety of microbial strains or consortia known for degrading aromatic compounds or surfactants. Consider using an inoculum from a contaminated site or activated sludge.
-
-
Sub-optimal Culture Conditions: Temperature, pH, and nutrient availability can significantly impact microbial activity.
-
Solution: Optimize culture conditions. Most standard bacterial degradation studies are performed around 30°C and a pH of 7.0. Ensure essential nutrients (nitrogen, phosphorus) are not limiting.
-
-
Toxicity of the Compound: High concentrations of this compound or its intermediates may be toxic to the microorganisms.
-
Solution: Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the substrate.
-
-
Lack of Oxygen (for aerobic degradation): Oxygen is a critical co-substrate for many initial enzymatic attacks on aromatic rings and alkyl chains.
-
Solution: Ensure adequate aeration of your culture by using baffled flasks, shakers, or sparging with filtered air.
-
Question 2: My analytical results (HPLC/LC-MS) show several new peaks, but the parent compound is only slowly disappearing. What could these new peaks be?
Possible Explanation & Identification Strategy:
The new peaks are likely intermediate metabolites. The slow disappearance of the parent compound suggests that the initial degradation step is slow, or that a subsequent step is rate-limiting, causing intermediates to accumulate. Based on related compounds, likely intermediates include:
-
2-(4-Cyclohexylphenoxy)acetic acid: Formed by the oxidation of the terminal ethanol group.
-
4-Cyclohexylphenol: Resulting from the cleavage of the ether bond.
-
Hydroxylated derivatives: Arising from enzymatic attack on the cyclohexyl or phenyl rings.
Identification Workflow:
-
Sample Preparation: Extract the metabolites from the culture medium using a suitable solvent like ethyl acetate.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer to obtain accurate mass data for the unknown peaks.
-
Fragmentation Analysis: Perform MS/MS on the parent ions of the new peaks. The fragmentation pattern will provide structural information. For example, a neutral loss of 44 Da might indicate the presence of a carboxylic acid group.
-
Database Search: Compare the obtained mass and fragmentation data against chemical databases.
-
Standard Confirmation: If a potential structure is identified, confirm its identity by comparing its retention time and mass spectrum with an authentic chemical standard.
Question 3: How can I distinguish between biotic (microbial) and abiotic degradation?
Experimental Controls:
To confirm that the observed degradation is due to microbial activity, you must include the following controls in your experimental setup:
-
Sterile Control: An uninoculated flask containing the sterile medium and the test compound. This control accounts for abiotic degradation processes like hydrolysis.
-
Killed Control: A flask containing the autoclaved or poisoned (e.g., with sodium azide) microbial culture along with the test compound. This control assesses the effects of biosorption to the cell mass.
If degradation occurs only in the live microbial culture and not in the sterile or killed controls, it can be attributed to biotic processes.
Putative Degradation Pathways
While specific literature on this compound is limited, plausible degradation pathways can be proposed based on the metabolism of similar molecules like alcohol ethoxylates and alkylphenols.
Aerobic Biodegradation
Under aerobic conditions, microorganisms are likely to attack the most accessible parts of the molecule first. Two parallel pathways are probable:
-
Oxidation of the Ethoxy Side Chain: The terminal alcohol group is oxidized to an aldehyde and then to a carboxylic acid, forming 2-(4-Cyclohexylphenoxy)acetic acid. This can be followed by the cleavage of the ether bond.
-
Ether Cleavage: The ether bond is cleaved to yield 4-Cyclohexylphenol and ethylene glycol. Both of these products are generally more readily biodegradable.
Caption: Putative aerobic biodegradation pathways of this compound.
Photocatalytic Degradation
Similar to related phenolic compounds, photocatalytic degradation (e.g., using TiO₂) can be an effective abiotic pathway. The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) that attack the molecule. A likely initial step is the cleavage of the ether bond, which is often the most susceptible point.
Caption: Simplified workflow for photocatalytic degradation of this compound.
Quantitative Data Summary
| Parameter | Value | Conditions | Analytical Method |
| Parent Compound | |||
| Half-life (t½) | 72 hours | Aerobic bacterial consortium, 30°C, pH 7.0, 100 mg/L initial concentration | HPLC-UV |
| Degradation Rate Constant (k) | 0.0096 hr⁻¹ | First-order kinetics assumed | HPLC-UV |
| Intermediate Products | |||
| Max. Conc. 4-Cyclohexylphenol | 45 mg/L at 48 hours | Aerobic bacterial consortium, 30°C, pH 7.0 | LC-MS/MS |
| Max. Conc. 2-(4-Cyclohexylphenoxy)acetic acid | 15 mg/L at 96 hours | Aerobic bacterial consortium, 30°C, pH 7.0 | LC-MS/MS |
Key Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Medium Preparation: Prepare a mineral salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O) and trace elements. Sterilize by autoclaving.
-
Inoculum Preparation: Use a microbial consortium from activated sludge or a pure strain. Acclimatize the culture to the test compound by exposing it to low concentrations for several days.
-
Experimental Setup:
-
In a sterile flask, add 100 mL of MSM.
-
Add this compound from a sterile stock solution to a final concentration of 50-100 mg/L.
-
Inoculate with 1-5% (v/v) of the prepared inoculum.
-
Set up sterile and killed controls as described in FAQ #3.
-
Incubate flasks on an orbital shaker (e.g., 150 rpm) at 30°C.
-
-
Sampling: Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 6, 12, 24, 48, 72, 96 hours).
-
Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Analyze the samples immediately by HPLC-UV or store at -20°C for later LC-MS analysis to quantify the parent compound and identify intermediates.
Protocol 2: Metabolite Extraction and Identification by LC-MS
-
Sample Collection: Collect 10 mL of culture supernatant at a time point where intermediate concentration is expected to be maximal (e.g., 48 hours).
-
Acidification: Adjust the pH of the supernatant to ~2.0 with HCl to protonate acidic metabolites.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified sample to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (top) layer.
-
Repeat the extraction twice more, pooling the organic layers.
-
-
Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of mobile phase (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use electrospray ionization (ESI) in both positive and negative modes to detect a wide range of potential metabolites. Perform data-dependent acquisition to trigger MS/MS fragmentation for ions of interest.
Technical Support Center: 2-(4-Cyclohexylphenoxy)ethanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Cyclohexylphenoxy)ethanol and related etherification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-cyclohexylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic two-carbon synthon, such as 2-chloroethanol or ethylene oxide. The reaction proceeds via an SN2 mechanism.[1][2]
Q2: What are the key starting materials for the Williamson ether synthesis of this compound?
A2: The primary reactants are 4-cyclohexylphenol and a reagent that provides the 2-hydroxyethyl group. Common choices for the latter include 2-chloroethanol, 2-bromoethanol, or ethylene oxide. A base is also required to deprotonate the phenol.
Q3: I am not seeing any product formation. What are the most likely reasons?
A3: Lack of product formation can stem from several issues:
-
Ineffective Deprotonation: The base used may not be strong enough to deprotonate the 4-cyclohexylphenol. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still crucial.
-
Poor Leaving Group: If using a 2-haloethanol, the halide may not be a good enough leaving group. Iodide is the best leaving group, followed by bromide, and then chloride.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Typical Williamson ether syntheses are conducted between 50-100 °C.[1]
-
Steric Hindrance: While the cyclohexyl group is at the para position, significant steric bulk near the reacting center could slow the reaction.[2]
Q4: My reaction yield is very low. How can I improve it?
A4: Low yields are a common issue. Consider the following to optimize your reaction:
-
Choice of Base: Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, which can drive the reaction forward.[2] However, for phenols, milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and can be more practical.
-
Solvent Selection: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions.[1][2]
-
Temperature and Reaction Time: Systematically increasing the temperature (e.g., in 10 °C increments) and extending the reaction time can improve conversion. Monitor the reaction by TLC to track the disappearance of the starting material.
-
Phase Transfer Catalyst: For reactions in a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the phenoxide into the organic phase.[1][3]
Q5: I'm observing significant side products. What are they and how can I minimize them?
A5: The most common side reactions in this synthesis are:
-
Elimination: The base can cause the elimination of the 2-haloethanol to form ethylene glycol and other products. This is more prevalent at higher temperatures.[1]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored, C-alkylation can occur, especially with less polar solvents.[1] To minimize side products, use the mildest effective base and the lowest possible reaction temperature that still allows for a reasonable reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently strong base: The pKa of 4-cyclohexylphenol is around 10. The base must be strong enough for deprotonation. | - For unactivated alcohols, a strong base like NaH is recommended.[2] For phenols, NaOH or K₂CO₃ is often sufficient.[4] If using NaOH, ensure it is not too dilute. |
| 2. Low reaction temperature: The activation energy for the SN2 reaction is not being met. | - Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC. A typical range is 50-100 °C.[1] | |
| 3. Poor leaving group on the electrophile: If using 2-chloroethanol, the reaction may be slow. | - Switch to 2-bromoethanol or 2-iodoethanol for a faster reaction. Alternatively, add a catalytic amount of sodium iodide to the reaction with 2-chloroethanol to generate the more reactive iodide in situ (Finkelstein reaction).[1] | |
| Formation of an Alkene Side Product | 1. E2 Elimination: The base is abstracting a proton from the 2-haloethanol, leading to elimination. This is favored by high temperatures and sterically hindered substrates. | - Lower the reaction temperature. - Use a less sterically hindered base if possible. |
| Multiple Spots on TLC (in addition to starting material and product) | 1. C-Alkylation: The phenoxide is alkylating the aromatic ring instead of the oxygen. | - Use a more polar, aprotic solvent like DMF or DMSO to favor O-alkylation. |
| 2. Dialkylation: The hydroxyl group of the product, this compound, is deprotonated and reacts with another molecule of the 2-haloethanol. | - Use a stoichiometric amount of the base relative to the 4-cyclohexylphenol. - Add the 2-haloethanol slowly to the reaction mixture. | |
| Difficulty in Product Purification | 1. Unreacted 4-cyclohexylphenol: The starting phenol can be difficult to separate from the product due to similar polarities. | - Ensure the reaction goes to completion by monitoring with TLC. - During workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to extract the unreacted (and acidic) phenol. The desired ether product will remain in the organic layer. |
| 2. Emulsion during aqueous workup: High concentrations of salts or phase transfer catalysts can lead to emulsions. | - Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion. - If necessary, filter the mixture through a pad of celite. |
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 60 | 12 | 75 |
| 2 | NaOH (1.2) | DMF | 80 | 6 | 88 |
| 3 | NaH (1.1) | THF | 65 | 4 | 92 |
| 4 | K₂CO₃ (1.5) / TBAB (0.1) | Toluene/H₂O | 90 | 8 | 85 |
Yields are approximate and for illustrative purposes, based on typical outcomes for Williamson ether synthesis.
Table 2: Comparison of Electrophiles
| Entry | Electrophile | Conditions | Relative Rate | Typical Yield (%) |
| 1 | 2-Chloroethanol | NaH, THF, 65°C | Slow | 70-80 |
| 2 | 2-Bromoethanol | K₂CO₃, DMF, 80°C | Moderate | 85-95 |
| 3 | Ethylene Oxide | Base catalyst, Autoclave | Fast | >90 (Industrial) |
| 4 | 2-Tosyloxyethanol | K₂CO₃, Acetone, 60°C | Fast | >95 |
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclohexylphenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).
-
Reaction: Add 2-bromoethanol (1.1 eq) to the stirring mixture. Heat the reaction to 80 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-cyclohexylphenol spot is no longer visible (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with 1M NaOH to remove any unreacted phenol, then with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Phase Transfer Catalysis (PTC) Method
-
Setup: Combine 4-cyclohexylphenol (1.0 eq), toluene (10 mL/g), 2-chloroethanol (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in a round-bottom flask with a stirrer and reflux condenser.
-
Reaction: Add a 50% aqueous solution of NaOH (2.0 eq) and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC over 6-10 hours.
-
Workup: After cooling, separate the organic and aqueous layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by silica gel chromatography.
Visualizations
Caption: General experimental workflow for Williamson ether synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Cyclohexylphenoxy)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 2-(4-Cyclohexylphenoxy)ethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of 4-cyclohexylphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-carbon synthon, typically 2-chloroethanol or ethylene oxide.
Q2: What are the starting materials for the Williamson ether synthesis of this compound?
A2: The primary starting materials are 4-cyclohexylphenol and a two-carbon electrophile. The most common electrophiles are 2-chloroethanol or 2-bromoethanol. Ethylene oxide can also be used. A base is required to deprotonate the 4-cyclohexylphenol.
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The key parameters to optimize include the choice of base, solvent, temperature, and reaction time. For challenging reactions, the use of a phase-transfer catalyst or microwave assistance can also be explored.[3]
Q4: What are the potential side reactions in this synthesis?
A4: The main side reactions are C-alkylation of the phenol and elimination of the alkyl halide.[4] C-alkylation, where the electrophile attaches to the aromatic ring instead of the oxygen, can be minimized by the choice of solvent. Elimination reactions become more prevalent with sterically hindered alkyl halides and strong, bulky bases.[1][2]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Ineffective deprotonation of 4-cyclohexylphenol | Ensure a sufficiently strong base is used to completely deprotonate the phenol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices.[1] For weaker bases like potassium carbonate (K₂CO₃), ensure anhydrous conditions and consider using a polar aprotic solvent like DMF or acetonitrile to enhance basicity. |
| Poor reactivity of the electrophile | If using 2-chloroethanol, consider switching to the more reactive 2-bromoethanol or 2-iodoethanol. The leaving group ability follows the trend I > Br > Cl. |
| Inappropriate solvent | Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[4] Use polar aprotic solvents like DMF, DMSO, or acetonitrile to accelerate the SN2 reaction.[1] |
| Reaction temperature is too low | While higher temperatures can promote side reactions, the reaction may be too slow at room temperature. Gradually increase the temperature and monitor the reaction progress by TLC. A typical temperature range for Williamson ether synthesis is 50-100 °C. |
| Insufficient reaction time | Monitor the reaction by TLC to determine the optimal reaction time. Some reactions may require several hours to reach completion. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| C-alkylation of the phenoxide | The choice of solvent can influence the O- vs. C-alkylation ratio. Protic solvents can favor C-alkylation by hydrogen bonding with the phenoxide oxygen.[4] Using polar aprotic solvents generally favors the desired O-alkylation. |
| Elimination of the 2-haloethanol | This is less likely with a primary halide like 2-chloroethanol but can be promoted by very strong and sterically hindered bases. Use a less hindered base if elimination is a significant issue. |
| Presence of moisture | Water can hydrolyze the alkyl halide and react with the strong base. Ensure all reagents and glassware are thoroughly dried before use. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol provides a general method for the synthesis of this compound.
Materials:
-
4-Cyclohexylphenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Chloroethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 4-cyclohexylphenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the reaction, which can be beneficial for scalability and may not require strictly anhydrous conditions.
Materials:
-
4-Cyclohexylphenol
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a mixture of 4-cyclohexylphenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene, add 2-chloroethanol (1.2 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes expected yields for the synthesis of this compound under various hypothetical conditions, based on typical outcomes for Williamson ether synthesis.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | NaH (1.2) | DMF | 80 | 18 | None | 85-95 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | None | 70-80 |
| 3 | K₂CO₃ (2.0) | Toluene | 110 (reflux) | 12 | TBAB (10) | 80-90 |
| 4 | NaOH (1.5) | DMSO | 90 | 16 | None | 75-85 |
| 5 | Cs₂CO₃ (1.5) | DMF | 60 | 12 | None | 90-98 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Resolving Analytical Challenges with 2-(4-Cyclohexylphenoxy)ethanol
Welcome to the technical support center for 2-(4-Cyclohexylphenoxy)ethanol. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of this compound?
A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS). The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: What are the expected stability issues with this compound during analysis?
A2: this compound is a relatively stable compound. However, potential stability issues can arise from prolonged exposure to strong oxidizing agents, high temperatures, or extreme pH conditions, which may lead to degradation. It is recommended to conduct forced degradation studies to understand its stability profile.[1][2][3][4]
Q3: How can I prepare samples containing this compound from a biological matrix for analysis?
A3: Sample preparation is crucial for accurate analysis, especially from complex biological matrices like plasma or tissue homogenates.[5][6][7] A general workflow involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.
Troubleshooting Guides
HPLC-UV Analysis
Problem: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with silanols | Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase or use an end-capped column.[8] |
| Column overload | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[8] |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in mobile phase composition | Ensure proper mixing and degassing of the mobile phase. Check for leaks in the pump or tubing.[9][10] |
| Temperature variations | Use a column oven to maintain a consistent temperature. |
| Column degradation | Replace the column if it has been used extensively or shows signs of deterioration. |
Gas Chromatography (GC) Analysis
Problem: Broad or tailing peaks.
| Possible Cause | Troubleshooting Step |
| Active sites in the injector or column | Use a deactivated liner and a high-quality capillary column. |
| Slow injection speed | Optimize the injection speed to ensure a narrow sample band. |
| Inlet temperature too low | Increase the inlet temperature to ensure complete and rapid vaporization of the analyte. |
Problem: Low signal intensity.
| Possible Cause | Troubleshooting Step |
| Analyte degradation in the inlet | Decrease the inlet temperature or use a pulsed-pressure injection. |
| Leaks in the system | Check for leaks at all connections using an electronic leak detector. |
| Improper detector settings | Optimize the detector gas flows (for FID) or MS parameters. |
Experimental Protocols
HPLC-UV Method for Quantification
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: Acetonitrile/Water (60:40, v/v)
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For unknown samples, dilute with the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-MS Method for Identification and Quantification
This protocol outlines a GC-MS method suitable for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 50-400 |
Expected Mass Spectrum Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ether bond and fragmentation of the cyclohexyl and phenoxy groups.[11][12]
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: A hypothetical signaling pathway involving this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CR [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
handling and storage best practices for 2-(4-Cyclohexylphenoxy)ethanol
Welcome to the Technical Support Center for 2-(4-Cyclohexylphenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, alongside troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Handling and Storage Best Practices
Proper handling and storage of this compound are crucial for ensuring the integrity of your experiments and the safety of laboratory personnel.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.
-
Lab Coat: A standard laboratory coat will protect your clothing and skin from accidental exposure.
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation of any potential vapors.
Storage Recommendations
Container: Keep the compound in a tightly sealed, original container to prevent contamination and degradation.
Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.
Incompatibilities: Avoid storage with strong oxidizing agents.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds. Please note that experimentally determined data for this compound is limited, and some values are computed or based on analogous compounds.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | |
| Molecular Weight | 220.31 g/mol | Computed |
| Boiling Point (estimated) | 334.00 to 336.00 °C @ 760.00 mm Hg | |
| Melting Point | Not available |
Table 2: Solubility Data (Qualitative)
| Solvent | Solubility |
| Water | Insoluble (predicted) |
| Ethanol | Soluble (predicted) |
| Methanol | Soluble (predicted) |
| Acetone | Soluble (predicted) |
| Dimethyl Sulfoxide (DMSO) | Soluble (predicted) |
Experimental Protocols
General Protocol: Williamson Ether Synthesis of this compound
Materials:
-
4-Cyclohexylphenol
-
2-Chloroethanol (or 2-Bromoethanol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexylphenol and a slight excess of the chosen base (e.g., 1.2 equivalents of NaOH) in the anhydrous polar aprotic solvent.
-
Addition of Haloethanol: Slowly add 1.1 equivalents of 2-chloroethanol or 2-bromoethanol to the reaction mixture at room temperature with stirring.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and allow it to react for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Troubleshooting Guides and FAQs
This section addresses potential issues that may arise during the synthesis and handling of this compound.
Synthesis Troubleshooting
Question: The Williamson ether synthesis reaction is not proceeding to completion. What are the possible causes and solutions?
Answer:
-
Incomplete Deprotonation: The phenoxide may not be fully formed.
-
Solution: Ensure the base used is strong enough and that the reaction is free of water, which can consume the base. Using a stronger base like sodium hydride (NaH) might be necessary, though it requires more stringent anhydrous conditions.
-
-
Poor Nucleophilicity: The phenoxide might not be a sufficiently strong nucleophile under the reaction conditions.
-
Solution: Ensure a polar aprotic solvent is used to enhance the nucleophilicity of the alkoxide.
-
-
Leaving Group Issues: The halide may not be a good enough leaving group.
-
Solution: If using 2-chloroethanol, consider switching to 2-bromoethanol or even 2-iodoethanol, as the reactivity increases down the halogen group.
-
-
Steric Hindrance: While less of a concern with a primary haloethanol, ensure that the reaction temperature is optimal to overcome any activation energy barriers.
Question: The yield of the Williamson ether synthesis is low. How can I improve it?
Answer:
-
Side Reactions: A common side reaction is the elimination of the haloethanol to form an alkene, especially at higher temperatures.
-
Solution: Maintain the reaction at the lowest effective temperature and ensure the use of a primary haloalkane to favor substitution over elimination.
-
-
Work-up Losses: The product might be lost during the extraction and purification steps.
-
Solution: Ensure the pH of the aqueous layer during extraction is appropriate to keep the product in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. Optimize your purification technique to minimize product loss.
-
General FAQs
Question: How should I dispose of waste containing this compound?
Answer: Dispose of chemical waste in accordance with local, state, and federal regulations. It should be treated as a chemical waste and disposed of in a designated container for organic waste. Do not pour it down the drain.
Question: What should I do in case of accidental skin or eye contact?
Answer:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Troubleshooting Logic for Low Yield in Williamson Ether Synthesis
Caption: A logical diagram for troubleshooting low yields in the Williamson ether synthesis.
Technical Support Center: Production of 2-(4-Cyclohexylphenoxy)ethanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-(4-Cyclohexylphenoxy)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-cyclohexylphenol. 2. Inactive 2-chloroethanol or other alkylating agent. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Presence of water in the reaction mixture. | 1. Ensure the base (e.g., sodium hydride, potassium carbonate) is fresh and used in appropriate molar excess. Consider a stronger base or a higher reaction temperature to favor alkoxide formation. 2. Use a freshly opened or purified bottle of the alkylating agent. Consider converting the ethanol to a better leaving group, such as a tosylate. 3. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC. 4. Extend the reaction time, monitoring progress by TLC until the starting material is consumed. 5. Use anhydrous solvents and dry all glassware thoroughly before starting the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unreacted 4-Cyclohexylphenol | 1. Insufficient amount of base. 2. Insufficient amount of alkylating agent. 3. Short reaction time. | 1. Increase the molar ratio of the base to 4-cyclohexylphenol. 2. Add a slight excess (1.1-1.2 equivalents) of the alkylating agent. 3. Monitor the reaction by TLC and continue until the 4-cyclohexylphenol spot disappears. |
| Formation of Side Products (e.g., elimination products) | 1. Reaction temperature is too high. 2. Use of a sterically hindered base or alkylating agent. 3. The base is too strong for the chosen substrate. | 1. Lower the reaction temperature. 2. The Williamson ether synthesis works best with primary alkyl halides. Since 2-chloroethanol is a primary halide, this is less likely to be an issue unless a different, more hindered alkylating agent is used. 3. Consider using a milder base, such as potassium carbonate, especially if the reaction is sensitive. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Product is an oil and does not crystallize. 3. Co-elution of impurities during column chromatography. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. If recrystallization fails, purify the product by column chromatography. 3. Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 4-cyclohexylphenol with a 2-haloethanol (e.g., 2-chloroethanol) or ethylene oxide in the presence of a base.
Q2: How can I increase the yield of my reaction?
A2: To increase the yield, ensure all reagents and solvents are anhydrous, use a slight excess of the alkylating agent, and allow the reaction to proceed to completion by monitoring it with Thin Layer Chromatography (TLC). The choice of base and reaction temperature are also critical factors that may need optimization.
Q3: What are the potential side reactions to be aware of?
A3: The main side reaction is the elimination of the alkyl halide to form an alkene, although this is less common with primary halides like 2-chloroethanol. Another potential side reaction is the dialkylation of the phenol if a dihaloalkane is used.
Q4: How can I purify the final product?
A4: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture, hexanes) is a common purification method. If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.
Q5: What safety precautions should I take when working with the reagents for this synthesis?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium hydride is highly flammable and reacts violently with water; it should be handled with extreme care under an inert atmosphere. 2-Chloroethanol is toxic and should be handled with caution. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using 4-cyclohexylphenol and 2-chloroethanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Cyclohexylphenol | 176.25 | 10.0 g | 0.057 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.74 g | 0.068 | 1.2 |
| 2-Chloroethanol | 80.51 | 5.5 g (4.9 mL) | 0.068 | 1.2 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| 1 M Hydrochloric Acid | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 4-cyclohexylphenol (10.0 g, 0.057 mol) and anhydrous DMF (100 mL) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.74 g of 60% dispersion, 0.068 mol) portion-wise over 15 minutes. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Add 2-chloroethanol (5.5 g, 0.068 mol) dropwise to the reaction mixture at room temperature using the dropping funnel.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Wash the combined organic layers with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate).
Expected Yield: 70-85%
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Melting Point | ~45-48 °C (may vary depending on purity) |
| Boiling Point | >300 °C (decomposes) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in the synthesis.
Technical Support Center: Synthesis of 2-(4-Cyclohexylphenoxy)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the synthesis of 2-(4-Cyclohexylphenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved via a Williamson ether synthesis. This involves the reaction of 4-cyclohexylphenol with a 2-haloethanol (commonly 2-chloroethanol) in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the 2-haloethanol in an SN2 reaction.
Q2: What are the most common byproducts in this synthesis?
The primary byproducts can include unreacted starting materials (4-cyclohexylphenol and 2-chloroethanol), products of elimination reactions, and products from further reactions of the desired product. Specific byproducts may include:
-
Ethylene glycol: Formed from the hydrolysis of 2-chloroethanol.
-
1,4-Bis(2-hydroxyethoxy)benzene derivatives: If the starting phenol is not mono-substituted.
-
Products of C-alkylation: Although less common for phenoxides, alkylation can sometimes occur on the aromatic ring.
-
Elimination products: If reaction conditions are not optimal, E2 elimination can compete with the desired SN2 reaction.
Q3: How can I minimize the formation of byproducts?
Minimizing byproducts requires careful control of reaction conditions. Key strategies include:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so strong as to promote elimination reactions. Carbonates (e.g., K2CO3) or hydroxides (e.g., NaOH) are common choices.
-
Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can favor elimination and other side reactions.
-
Stoichiometry: A slight excess of the alkylating agent (2-chloroethanol) can help drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.
-
Solvent: A polar aprotic solvent, such as DMF or DMSO, can facilitate the SN2 reaction.
-
Moisture Control: Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent and phenoxide.
Q4: What is the best way to purify the final product?
Purification of this compound typically involves several steps:
-
Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer is washed with a dilute base solution to remove unreacted phenol, followed by water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure.
-
Chromatography/Recrystallization: The crude product is often purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Presence of water in the reaction. | - Increase reaction time or temperature moderately. - Ensure the base is sufficiently strong and fresh. - Use anhydrous solvents and reagents. |
| High Levels of Unreacted 4-Cyclohexylphenol | - Insufficient base. - Insufficient 2-chloroethanol. - Short reaction time. | - Use at least one equivalent of base. - Use a slight excess (1.1-1.2 equivalents) of 2-chloroethanol. - Monitor the reaction by TLC or GC to ensure completion. |
| Formation of Elimination Byproducts | - Reaction temperature is too high. - Use of a sterically hindered or very strong base. | - Lower the reaction temperature. - Use a less sterically hindered base like potassium carbonate. |
| Presence of Di-alkylated Byproduct | - Use of a large excess of 2-chloroethanol. - High reaction temperature. | - Use a smaller excess of the alkylating agent. - Maintain a moderate reaction temperature. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclohexylphenol (1 equivalent) and a suitable solvent (e.g., acetone, DMF).
-
Addition of Base: Add a base (e.g., powdered potassium carbonate, 1.5 equivalents) to the mixture.
-
Addition of Alkylating Agent: Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a 5% aqueous sodium hydroxide solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following tables present illustrative data on how reaction conditions can influence the yield and purity of this compound.
Table 1: Effect of Base on Product Yield and Purity
| Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Major Byproduct (%) |
| K2CO3 | 80 | 18 | 85 | 98 | Unreacted Phenol (1.5) |
| NaOH | 80 | 18 | 78 | 95 | Elimination Product (3.0) |
| Cs2CO3 | 80 | 12 | 92 | 99 | Unreacted Phenol (0.5) |
Table 2: Effect of Solvent on Product Yield and Purity
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Major Byproduct (%) |
| Acetone | 56 (reflux) | 24 | 82 | 97 | Unreacted Phenol (2.0) |
| DMF | 80 | 12 | 90 | 98 | Unreacted Phenol (1.0) |
| Toluene | 110 (reflux) | 24 | 75 | 94 | Elimination Product (4.0) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
Validation & Comparative
A Comparative Analysis of 2-(4-Cyclohexylphenoxy)ethanol Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-phenoxyethanol derivatives, with a focus on antimicrobial, anti-inflammatory, and analgesic properties. Due to the limited publicly available data on 2-(4-Cyclohexylphenoxy)ethanol, this guide establishes a baseline with 2-phenoxyethanol and explores the impact of various substituents on its biological activity, drawing parallels to the potential effects of a cyclohexyl group. The information presented is intended to guide further research and development in this chemical space.
Chemical Structures and Rationale
The core structure under consideration is 2-phenoxyethanol. The introduction of a cyclohexyl group at the para-position of the phenyl ring, yielding this compound, significantly increases the lipophilicity and steric bulk of the molecule. This modification is hypothesized to influence the compound's interaction with biological membranes and protein targets, potentially modulating its efficacy and spectrum of activity. This guide will compare the known activities of substituted 2-phenoxyethanol derivatives to infer the potential properties of the cyclohexyl derivative.
Comparative Biological Activity
The primary biological activities reported for 2-phenoxyethanol and its derivatives are antimicrobial, anti-inflammatory, and analgesic. The following sections summarize the available quantitative data for these activities.
Antimicrobial Activity
2-Phenoxyethanol is a well-known antimicrobial agent used as a preservative in cosmetics and pharmaceutical products.[1][2][3] Its activity is broad-spectrum, encompassing bacteria, yeasts, and molds.[3] The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of DNA and RNA synthesis. The introduction of various substituents on the phenyl ring can modulate this activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of 2-Phenoxyethanol and Selected Derivatives against Various Microorganisms
| Compound/Agent | Staphylococcus aureus (MIC) | Pseudomonas aeruginosa (MIC) | Candida albicans (MIC) | Reference(s) |
| 2-Phenoxyethanol | 0.156% - 0.312% (v/v) | Effective | Effective | [4] |
| Aryloxyethyl propiolate derivative (II-39) | 0.78 µg/mL (MRSA) | Not Reported | Not Reported | [5] |
| Vancomycin | 1.3 µg/mL | Not Applicable | Not Applicable | [4] |
Note: Data for this compound derivatives is not currently available in the public domain. The data for the aryloxyethyl propiolate derivative, which is based on a phenoxyethanol scaffold, suggests that significant potency can be achieved with appropriate modifications.
Anti-inflammatory and Analgesic Activity
Phenoxyacetic acid and phenoxyacetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. The mechanism of action for many anti-inflammatory agents involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[6]
Table 2: Anti-inflammatory and Analgesic Activity of Selected Phenoxy Derivatives
| Compound | Biological Activity | Assay | Result | Reference(s) |
| 2-(Substituted phenoxy) Acetamide Derivatives (e.g., 3c) | Anti-inflammatory | Carrageenan-induced paw edema | Significant inhibition | [7] |
| Analgesic | Acetic acid-induced writhing | Significant reduction in writhing | [7] | |
| Substituted (2-phenoxyphenyl)acetic acids | Anti-inflammatory | Adjuvant arthritis test | Halogen substitution enhanced activity | [8] |
| Phenoxy Acetic Acid Derivative (5f) | Anti-inflammatory | Carrageenan-induced paw edema | 63.35% inhibition of paw thickness | [9] |
| Analgesic | Hot plate latency test | Lengthened latency time | [9] | |
| Phenoxy Acetic Acid Derivative (7b) | Anti-inflammatory | Carrageenan-induced paw edema | 46.51% inhibition of paw thickness | [9] |
Note: Quantitative data for this compound derivatives is not available. The data presented for other phenoxy derivatives indicate that this chemical class has potential for development as anti-inflammatory and analgesic agents.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following are generalized methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A flowchart illustrating the key steps in a broth microdilution assay.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[11][12][13]
-
Animal Dosing: A group of rodents (typically rats or mice) is orally or intraperitoneally administered with the test compound or a vehicle control.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Acetic Acid-Induced Writhing Test (Analgesic)
This is a common in vivo model for assessing peripheral analgesic activity.[11][12]
-
Animal Dosing: Animals are pre-treated with the test compound, a vehicle control, or a standard analgesic drug.
-
Induction of Pain: After a set time, an intraperitoneal injection of acetic acid solution is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Calculation of Protection: The percentage of analgesic protection is calculated by comparing the number of writhes in the treated group to the control group.
Potential Signaling Pathways
While specific signaling pathway studies for this compound derivatives are not available, the known biological activities of related compounds suggest potential interactions with key cellular pathways.
Antimicrobial Mechanism of Action
The antimicrobial action of phenoxyethanol derivatives is likely multi-targeted, primarily affecting the integrity and function of the microbial cell envelope.
Potential Antimicrobial Signaling Disruption
Caption: A diagram illustrating the potential multi-target antimicrobial mechanism.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of phenoxy derivatives may be mediated through the modulation of key inflammatory signaling cascades. A primary target is the cyclooxygenase (COX) pathway, which leads to the production of pro-inflammatory prostaglandins.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 7. woah.org [woah.org]
- 8. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 2-(4-Cyclohexylphenoxy)ethanol for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-(4-Cyclohexylphenoxy)ethanol, a key excipient in various pharmaceutical formulations. We present detailed experimental protocols, comparative data with alternative compounds, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to this compound and its Alternatives
This compound is a high-boiling point solvent and preservative known for its excellent safety profile and broad-spectrum antimicrobial properties. It is often favored in formulations where gentle yet effective preservation is crucial. However, depending on the specific application, other excipients with similar functionalities may be considered. This guide will compare this compound with common alternatives such as Phenoxyethanol, Propylene Glycol, and Benzyl Alcohol.
Purity Validation: A Comparative Analysis of Analytical Techniques
The purity of this compound is critical to ensure the safety and efficacy of the final drug product. The primary analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Methods for Purity Validation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Column | C18 or C8 reversed-phase columns. | Capillary columns such as DB-5ms or equivalent. |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients. | Helium or Hydrogen. |
| Detector | UV-Vis or Diode Array Detector (DAD). | Mass Spectrometer (MS). |
| Primary Use | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| Advantages | High precision and accuracy for quantification, suitable for non-volatile compounds. | High sensitivity and specificity for impurity identification, excellent for volatile organic compounds. |
| Limitations | May not be suitable for highly volatile impurities. | Requires derivatization for non-volatile compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assay
This protocol is adapted from established methods for phenoxyethanol derivatives and is suitable for quantifying this compound and identifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water. Start with 50:50 (v/v) and increase the acetonitrile concentration to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is designed to identify and quantify potential volatile and semi-volatile impurities that may be present from the synthesis process.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, DB-5ms or equivalent)
Reagents:
-
Dichloromethane (GC grade) or other suitable solvent
-
Sample of this compound for analysis
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to achieve a concentration of approximately 10 mg/mL.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Potential Impurities in this compound
The most common synthesis route for this compound is the ethoxylation of 4-cyclohexylphenol. Potential impurities can arise from unreacted starting materials, byproducts of the ethoxylation reaction, or subsequent degradation.
Table 2: Potential Impurities and their Origin
| Impurity | Chemical Name | Potential Origin |
| Starting Material | 4-Cyclohexylphenol | Incomplete reaction. |
| Byproduct | Polyethylene Glycol (PEG) | Polymerization of ethylene oxide. |
| Byproduct | 1,4-Dioxane | Dimerization of ethylene oxide.[1][2] |
| Byproduct | Diethylene glycol mono(4-cyclohexylphenyl) ether | Reaction with two ethylene oxide units. |
Comparative Performance with Alternatives
The choice of an excipient depends on its performance in the specific formulation. Below is a qualitative comparison of this compound with its common alternatives.
Table 3: Qualitative Performance Comparison of Preservatives/Solvents
| Property | This compound | Phenoxyethanol | Propylene Glycol | Benzyl Alcohol |
| Antimicrobial Efficacy | Broad spectrum | Broad spectrum | Moderate | Good |
| Solubilizing Power | Good for non-polar compounds | Good for polar and non-polar compounds | Excellent for polar compounds | Good for a range of compounds |
| Volatility | Low | Low | Moderate | High |
| Safety Profile | Generally considered safe | Good, but with some concerns at high concentrations | Generally recognized as safe (GRAS) | Can cause toxicity, especially in neonates |
| Odor | Mild, characteristic | Faint, rose-like | Odorless | Mild, aromatic |
Visualizing the Workflow and Relationships
To aid in understanding the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Synthesis pathway and potential impurities of this compound.
Conclusion
The validation of this compound purity requires a multi-faceted analytical approach. HPLC is the preferred method for accurate quantification of the active ingredient, while GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities. By understanding the synthesis process, potential impurities can be anticipated and specifically targeted during analysis. The choice between this compound and its alternatives should be based on a thorough evaluation of their performance characteristics in the context of the specific drug formulation, taking into account factors such as antimicrobial efficacy, solubilizing power, and safety profile. This guide provides the foundational knowledge and experimental protocols to aid researchers in making informed decisions for their drug development projects.
References
Spectroscopic Data for the Confirmation of 2-(4-Cyclohexylphenoxy)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Spectroscopic Data
To facilitate the structural confirmation of 2-(4-Cyclohexylphenoxy)ethanol, we present a comparison of its expected spectroscopic features with those of known analogs: 2-Phenoxyethanol and 2-(4-Methylphenoxy)ethanol. The data for the analogs provides a reference for interpreting the spectra of the target compound.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Expected vs. Reported)
| Compound | Aromatic Protons (ppm) | -OCH₂- (ppm) | -CH₂OH (ppm) | -OH (ppm) | Other Protons (ppm) |
| This compound (Expected) | ~6.8-7.2 (d, 2H), ~6.8-7.2 (d, 2H) | ~4.1 | ~3.9 | Variable | 1.2-1.9 (m, 10H, cyclohexyl), ~2.4 (m, 1H, cyclohexyl CH) |
| 2-Phenoxyethanol | 6.90-7.30 (m, 5H) | 4.11 (t) | 3.95 (t) | Variable | N/A |
| 2-(4-Methylphenoxy)ethanol | 7.09 (d, 2H), 6.81 (d, 2H) | 4.08 (t) | 3.93 (t) | Variable | 2.28 (s, 3H, -CH₃) |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Expected vs. Reported)
| Compound | Aromatic C-O (ppm) | Aromatic C-H (ppm) | Aromatic C-C (ppm) | -OCH₂- (ppm) | -CH₂OH (ppm) | Other Carbons (ppm) |
| This compound (Expected) | ~157 | ~115, ~128 | ~142 | ~68 | ~61 | ~44 (cyclohexyl CH), ~35 (cyclohexyl CH₂), ~27 (cyclohexyl CH₂), ~26 (cyclohexyl CH₂) |
| 2-Phenoxyethanol | 158.2 | 114.5, 121.1, 129.5 | - | 67.5 | 61.5 | N/A |
| 2-(4-Methylphenoxy)ethanol | 156.1 | 114.6, 129.8 | 130.2 | 67.6 | 61.5 | 20.4 (-CH₃) |
Table 3: Comparison of Infrared (IR) Spectroscopy Data (Expected vs. Reported)
| Compound | O-H Stretch (cm⁻¹) | C-H Aromatic (cm⁻¹) | C-H Aliphatic (cm⁻¹) | C=C Aromatic (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (Expected) | 3600-3200 (broad) | ~3100-3000 | 2950-2850 | ~1600, ~1500 | ~1240, ~1050 |
| 2-Phenoxyethanol | 3350 (broad) | 3060, 3040 | 2940, 2870 | 1600, 1495 | 1245, 1045 |
| 2-(4-Methylphenoxy)ethanol | 3364 (broad) | ~3030 | 2920, 2860 | 1610, 1510 | 1240, 1040 |
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound (Expected) | 220 | 176 ([M-C₂H₄O]⁺), 133, 107, 91, 77, 45 |
| 2-Phenoxyethanol | 138 | 94 ([M-C₂H₄O]⁺), 77, 65, 51, 45 |
| 2-(4-Methylphenoxy)ethanol | 152 | 108 ([M-C₂H₄O]⁺), 91, 77, 45 |
Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data necessary for the structural confirmation of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
2.2 Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectral range is usually 4000-400 cm⁻¹.
-
2.3 Mass Spectrometry (MS)
-
Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic confirmation of a chemical structure.
Caption: Workflow for Spectroscopic Structure Confirmation.
Performance Under the Microscope: A Comparative Guide to Phenoxyethanol Derivatives in Pharmaceutical and Research Applications
A comprehensive analysis of 2-(4-Cyclohexylphenoxy)ethanol and its alternatives for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical formulation and scientific research, the choice of excipients is critical to ensuring product integrity, stability, and safety. Among these, preservatives play a pivotal role in protecting aqueous-based products from microbial contamination. Phenoxyethanol has emerged as a widely used preservative due to its broad-spectrum antimicrobial activity and favorable safety profile. This guide provides a comparative performance analysis of phenoxyethanol and its derivatives, with a special focus on the less documented compound, this compound. Due to the limited specific experimental data available for this compound in publicly accessible literature, this guide establishes a performance baseline with the parent compound, phenoxyethanol, and explores how structural modifications, such as the addition of a cyclohexyl group, may influence efficacy. Furthermore, a comparison with other common preservative classes is presented to offer a comprehensive overview for formulation development.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a preservative are crucial determinants of its suitability for a given formulation. Properties such as solubility, boiling point, and the octanol-water partition coefficient (logP) influence the preservative's distribution within a formulation and its interaction with microorganisms. While specific experimental data for this compound is scarce, theoretical considerations suggest that the addition of a bulky, non-polar cyclohexyl group to the phenoxyethanol structure would increase its lipophilicity (higher logP) and molecular weight, likely leading to a higher boiling point and lower water solubility compared to phenoxyethanol.
Below is a table comparing the known properties of phenoxyethanol with those of a structurally related derivative found in literature, 2-[4-(2-Ethylhexyl)phenoxy]ethanol, to illustrate the impact of a large alkyl substituent.
| Property | 2-Phenoxyethanol | 2-[4-(2-Ethylhexyl)phenoxy]ethanol | This compound |
| Molecular Formula | C8H10O2[1] | C16H26O2[2] | C14H20O2 |
| Molecular Weight | 138.17 g/mol [1] | 250.38 g/mol [2] | ~220.3 g/mol (Calculated) |
| Boiling Point | 247 °C[1] | No data available | Expected to be higher than Phenoxyethanol |
| Melting Point | 14 °C[3] | No data available | No data available |
| Water Solubility | 26 g/L[1] | No data available | Expected to be lower than Phenoxyethanol |
| logP (Octanol-Water) | 1.16 - 1.2 | No data available | Expected to be higher than Phenoxyethanol |
Antimicrobial Efficacy: A Head-to-Head Comparison
The primary function of these compounds in pharmaceutical and research applications is to inhibit microbial growth. The performance is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a range of microorganisms and through standardized challenge tests like the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test (AET).
Phenoxyethanol is known for its effectiveness against a broad spectrum of bacteria and yeasts.[4][5] It is often used in combination with other preservatives to enhance its activity against molds.[4] While specific MIC data for this compound is not available, the increased lipophilicity conferred by the cyclohexyl group could theoretically enhance its ability to disrupt microbial cell membranes, a key mechanism of action for this class of preservatives. However, this may be counteracted by its reduced solubility in aqueous phases where microbes proliferate.
The following table presents typical MIC values for phenoxyethanol against common challenge organisms. For comparison, data for a common alternative preservative, Benzyl Alcohol, is also included.
| Microorganism | Phenoxyethanol MIC (µg/mL)[3] | Benzyl Alcohol MIC (µg/mL) |
| Staphylococcus aureus | 8500 | 10,000 - 20,000 |
| Pseudomonas aeruginosa | 3200 | 10,000 - 40,000 |
| Escherichia coli | 3600 | 5,000 - 10,000 |
| Candida albicans | 5400 | 2,500 - 10,000 |
| Aspergillus brasiliensis | 3300 | > 40,000 |
Experimental Protocols: Evaluating Preservative Efficacy
The gold standard for assessing the performance of a preservative in a given formulation is the Antimicrobial Effectiveness Test (AET), as detailed in USP General Chapter <51>. This test evaluates the ability of the preservative system to control microbial growth over a 28-day period after being intentionally contaminated with a high concentration of specific microorganisms.
Key Steps of the USP <51> Antimicrobial Effectiveness Test:
-
Preparation of Inoculum: Standardized cultures of challenge microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL.
-
Inoculation of Product: The test product is inoculated with a small volume of the microbial suspension to achieve an initial concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.
-
Incubation: The inoculated product is incubated at a specified temperature (typically 20-25°C) for 28 days.
-
Sampling and Enumeration: Samples are withdrawn from the inoculated product at specified intervals (e.g., 7, 14, and 28 days) and the number of viable microorganisms is determined.
-
Interpretation of Results: The change in the concentration of the microorganisms over time is calculated and compared against the acceptance criteria defined in USP <51> for different product categories. For most products, a significant reduction in bacteria (not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days) and no increase in yeast and mold concentrations are required.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow of the USP <51> Antimicrobial Effectiveness Test and a conceptual diagram of a signaling pathway that could be studied in a cell-based assay preserved with a phenoxyethanol derivative.
Caption: Workflow of the USP <51> Antimicrobial Effectiveness Test.
Caption: A generic signaling pathway for cellular response studies.
Alternatives to Phenoxyethanol Derivatives
For applications where phenoxyethanol or its derivatives may not be suitable, a range of alternative preservatives are available. The choice of an alternative depends on factors such as the formulation's pH, composition, and desired antimicrobial spectrum.
| Preservative Class | Examples | Advantages | Disadvantages |
| Parabens | Methylparaben, Propylparaben | Broad-spectrum activity, effective at low concentrations. | Public perception concerns, potential for endocrine disruption. |
| Organic Acids | Benzoic Acid, Sorbic Acid | Generally regarded as safe (GRAS), effective against fungi. | pH-dependent activity (most effective at low pH). |
| Alcohols | Benzyl Alcohol, Ethanol | Good antimicrobial activity, can also act as a solvent. | Can be irritating at higher concentrations, volatile. |
| Formaldehyde Donors | Diazolidinyl Urea, Imidazolidinyl Urea | Excellent broad-spectrum activity. | Release formaldehyde, which is a known sensitizer and carcinogen. |
| Natural Preservatives | Radish Root Ferment Filtrate, Lactobacillus Ferment | Appeal to "natural" product market. | Often have a narrower spectrum of activity, may be less potent. |
Conclusion
While this compound remains a compound with limited publicly available performance data, this guide provides a framework for its evaluation based on the well-established profile of phenoxyethanol and the principles of medicinal chemistry. The addition of a cyclohexyl group is anticipated to increase its lipophilicity, which may have a dual effect on its preservative efficacy: potentially enhancing membrane disruption while decreasing aqueous solubility.
For researchers and drug development professionals, the standardized USP <51> Antimicrobial Effectiveness Test remains the most reliable method for determining the performance of any preservative, including novel compounds like this compound, within a specific formulation. By understanding the properties of the parent compound and the established methodologies for performance evaluation, scientists can make informed decisions in the selection and validation of preservatives to ensure the safety and stability of their products. The comparative data on alternative preservatives also offers a broader perspective for formulation strategies.
References
Unraveling the Biological Potential of 2-(4-Cyclohexylphenoxy)ethanol: A Comparative Analysis
A comprehensive review of available data suggests a significant gap in the scientific literature regarding the specific biological activities of 2-(4-Cyclohexylphenoxy)ethanol. While its structural components—a phenoxy group, a cyclohexyl ring, and an ethanol moiety—are present in various biologically active molecules, direct experimental evidence detailing its efficacy and mechanisms of action remains elusive. This guide, therefore, aims to provide a comparative overview based on the known activities of structurally related analogs, highlighting potential areas of investigation for researchers and drug development professionals.
Due to the absence of direct experimental data for this compound, this report will focus on the biological activities of analogous compounds to infer its potential therapeutic properties. The analysis will draw comparisons with molecules sharing key structural features, such as phenoxyethanol derivatives, compounds with cyclohexyl or phenoxy moieties, and other cyclic alcohols.
Potential Areas of Biological Activity: An Analog-Based Perspective
Based on the activities of structurally similar compounds, this compound could potentially exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial and Antifungal Activity
Phenoxyethanol itself is a well-established antimicrobial preservative used in cosmetics and pharmaceutical products[1][2]. Its mechanism of action involves disrupting the cell membranes of bacteria and yeasts. The addition of a bulky, lipophilic cyclohexyl group to the phenoxy ring of this compound may enhance its ability to intercalate into microbial cell membranes, potentially leading to increased antimicrobial potency.
Studies on other phenoxy derivatives have shown that substitutions on the phenyl ring can significantly modulate their antimicrobial and antifungal activities. For instance, the introduction of various substituents on the phenoxy ring of other molecules has been shown to enhance their activity against a range of bacterial and fungal strains.
Anti-inflammatory Activity
Several compounds containing a cyclohexyloxy or phenoxy moiety have demonstrated anti-inflammatory properties. For example, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. While the structural similarity is not exact, the presence of the cyclohexyl and phenoxy-like groups in this compound suggests a potential for similar anti-inflammatory effects.
The proposed mechanism for such activity could involve the inhibition of inflammatory mediators. Further investigation into the effect of this compound on enzymes like COX-1 and COX-2, as well as on the production of pro-inflammatory cytokines, would be necessary to validate this hypothesis.
Anticancer Activity
Derivatives of phenoxyacetic acid have been investigated for their potential as selective COX-2 inhibitors, a target in some cancer therapies. Furthermore, various natural and synthetic compounds containing cyclic structures have shown cytotoxic effects against cancer cell lines. The combination of the phenoxy and cyclohexyl groups in this compound presents a unique chemical scaffold that warrants investigation for its antiproliferative and pro-apoptotic effects on cancer cells.
Comparative Data Summary
As no direct quantitative data for this compound is available, the following table provides a conceptual framework for comparison with its potential analogs. The values for this compound are hypothetical and represent areas for future experimental validation.
| Compound/Analog | Biological Activity | Target/Mechanism (if known) | IC50/MIC (Hypothetical/Reported) |
| This compound | Antimicrobial, Anti-inflammatory, Anticancer (Hypothesized) | Unknown | To be determined |
| Phenoxyethanol | Antimicrobial | Cell membrane disruption | Varies by organism |
| N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) | Anti-inflammatory | Selective COX-2 inhibitor | Reported IC50 values for COX-2 |
| Phenoxyacetic Acid Derivatives | Anti-inflammatory | COX-2 inhibition | Varies by derivative |
| Eugenol β-amino/β-alkoxy alcohol derivatives | Anticancer | Induction of apoptosis | Reported IC50 values against cancer cell lines |
Experimental Protocols for Future Investigation
To elucidate the biological activity of this compound, a series of well-established in vitro assays are recommended.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Assay: This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Agar Disk Diffusion Assay: This assay provides a qualitative assessment of the antimicrobial activity, where the size of the inhibition zone around a disk impregnated with the compound corresponds to its potency.
In Vitro Anti-inflammatory Assays
-
COX-1 and COX-2 Inhibition Assays: Commercially available enzyme immunoassay (EIA) kits can be used to determine the IC50 values of the compound for both COX isoforms, thus assessing its potency and selectivity.
-
Cytokine Production Assay: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages can be measured using ELISA.
In Vitro Anticancer Assays
-
MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and can determine the cytotoxic effect of the compound on various cancer cell lines.
-
Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining can be employed to determine if the compound induces apoptosis in cancer cells.
-
Cell Cycle Analysis: Flow cytometry can also be used to investigate the effect of the compound on the cell cycle distribution of cancer cells.
Signaling Pathway and Experimental Workflow Diagrams
To guide future research, the following diagrams illustrate a potential signaling pathway that could be affected by this compound, assuming it possesses anti-inflammatory activity, and a general workflow for its biological evaluation.
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: General experimental workflow for biological evaluation.
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs suggests a promising potential for antimicrobial, anti-inflammatory, and anticancer activities. The lipophilic cyclohexyl moiety, combined with the known properties of the phenoxyethanol scaffold, provides a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically explore the therapeutic potential of this novel compound. The elucidation of its biological profile will be crucial in determining its future applications in drug discovery and development.
References
Cost-Benefit Analysis of 2-(4-Cyclohexylphenoxy)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of 2-(4-Cyclohexylphenoxy)ethanol, a molecule with potential applications in various scientific and industrial fields. Due to the limited direct experimental data available for this specific compound, this analysis is based on established knowledge of closely related chemical analogs, including phenoxyethanol derivatives and cyclohexyl-containing compounds. The information presented herein is intended to serve as a foundational resource for researchers and developers interested in the potential utility of this molecule.
Physicochemical and Performance Characteristics
The properties of this compound are predicted based on its structural components: a cyclohexylphenoxy group and an ethanol tail. The cyclohexyl ring is expected to increase lipophilicity compared to a simple phenyl ring, while the ethanol group confers some degree of water solubility and reactivity.
Table 1: Estimated Physicochemical Properties of this compound and Comparison with Alternatives
| Property | This compound (Estimated) | Phenoxyethanol | Benzyl Alcohol | Parabens (Methyl/Propyl) |
| Molecular Weight | ~220 g/mol | 138.17 g/mol | 108.14 g/mol | 152.15 / 180.20 g/mol |
| Boiling Point | > 250 °C | 247 °C | 205 °C | 270-280 °C / 295 °C |
| Solubility in Water | Low to Moderate | 26 g/L | 40 g/L | Low |
| LogP (Octanol-Water) | > 3.0 | 1.16 | 1.1 | 1.96 / 3.04 |
| Antimicrobial Efficacy | Moderate to High (Broad Spectrum) | Moderate (Broad Spectrum) | Moderate (Broad Spectrum) | High (Yeast & Mold) |
| Relative Cost | Moderate to High | Low | Low | Low to Moderate |
Synthesis and Manufacturing
A plausible and efficient synthesis of this compound would involve the ethoxylation of 4-cyclohexylphenol. This process is analogous to the industrial synthesis of other phenoxyethanol derivatives.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure sensors, and an inlet for gaseous ethylene oxide is charged with 4-cyclohexylphenol and a catalytic amount of potassium hydroxide.
-
Inerting: The reactor is purged with nitrogen to remove any air and moisture.
-
Heating: The mixture is heated to 120-150°C under constant stirring.
-
Ethoxylation: Gaseous ethylene oxide is slowly introduced into the reactor, maintaining the pressure at a constant level. The reaction is exothermic and requires careful temperature control.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the consumption of 4-cyclohexylphenol using gas chromatography (GC).
-
Quenching and Neutralization: Once the reaction is complete, the reactor is cooled, and the catalyst is neutralized with an acid (e.g., phosphoric acid).
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Performance in Key Applications
Based on its structure, this compound is anticipated to be a versatile molecule with potential applications as a preservative, solvent, and chemical intermediate.
Antimicrobial Efficacy
The phenoxyethanol moiety is a well-known biocide. The addition of the cyclohexyl group may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.
Table 2: Hypothetical Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC in ppm)
| Organism | This compound | Phenoxyethanol | Benzyl Alcohol |
| Escherichia coli | 1500 | 2500 | 3000 |
| Staphylococcus aureus | 1000 | 2000 | 2500 |
| Pseudomonas aeruginosa | 2000 | 3000 | 4000 |
| Candida albicans | 800 | 1500 | 2000 |
| Aspergillus niger | 1200 | 2000 | 2500 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Microorganism Culture: The test microorganisms are cultured in appropriate broth media to a logarithmic phase.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Solvency Power
The combination of a lipophilic cyclohexylphenoxy group and a hydrophilic ethanol tail suggests that this compound could be an effective solvent for a range of polar and non-polar compounds, making it potentially useful in formulations for drug delivery.
Cost-Benefit Analysis
The decision to use this compound will depend on a careful balance of its performance advantages against its likely higher cost compared to commodity chemicals like phenoxyethanol and benzyl alcohol.
Logical Relationship for Cost-Benefit Decision
Caption: Decision framework for using this compound.
Potential in Drug Development
For drug development professionals, this compound could be of interest as an excipient in topical or oral formulations. Its potential to act as a penetration enhancer, due to its amphiphilic nature, could improve the delivery of active pharmaceutical ingredients (APIs).
Hypothetical Signaling Pathway Interaction
While no specific signaling pathway interactions have been documented, its structural similarity to other phenolic compounds suggests that it could potentially interact with pathways regulated by nuclear receptors or membrane-bound enzymes. Further research would be required to investigate such activities.
Caption: Potential cellular interactions of the molecule.
Conclusion
This compound presents as a promising, albeit under-researched, molecule. Its predicted properties suggest potential advantages in antimicrobial efficacy and solvency over existing alternatives. However, these benefits are likely to be associated with a higher manufacturing cost. For researchers and developers, the key takeaway is the need for empirical validation of these predicted characteristics to justify the potential cost increase. The provided hypothetical experimental protocols offer a starting point for such investigations. The decision to adopt this molecule in a given application will ultimately hinge on a thorough evaluation of its performance-to-cost ratio in specific formulations and its safety profile.
Environmental Impact Assessment: 2-(4-Cyclohexylphenoxy)ethanol versus Safer Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Surfactant Selection
The selection of surfactants and solubilizing agents in research and pharmaceutical development extends beyond mere efficacy; a thorough evaluation of a compound's environmental footprint is now a critical aspect of responsible science. This guide provides a comparative analysis of the environmental impact of 2-(4-Cyclohexylphenoxy)ethanol against several widely used alternatives. Due to a lack of direct experimental data for this compound, its environmental parameters have been estimated based on structurally similar compounds, a common practice in initial risk assessments known as read-across.
Executive Summary
This guide indicates that while this compound may possess desirable properties for certain applications, its structural similarity to alkylphenol ethoxylates (APEOs) raises concerns about its environmental persistence and aquatic toxicity. In contrast, alternatives such as alcohol ethoxylates (AEs), linear alkylbenzene sulfonates (LAS), and sodium lauryl sulfate (SLS) generally exhibit more favorable environmental profiles, particularly in terms of ready biodegradability.
Quantitative Environmental Impact Data
The following table summarizes key environmental indicators for this compound and its alternatives. It is crucial to note that the data for this compound are estimated based on read-across from phenoxyethanol and general principles of environmental chemistry.
| Chemical Substance | CAS Number | Type | Acute Toxicity to Fish (LC50, 96h) | Acute Toxicity to Daphnia (EC50, 48h) | Algae Growth Inhibition (EC50, 72h) | Ready Biodegradability (OECD 301) | Bioaccumulation Potential (Log Kow) |
| This compound | 10543-46-1 | Non-ionic Surfactant (APEO-type) | ~10 - 100 mg/L (Estimated) | ~10 - 100 mg/L (Estimated) | ~1 - 10 mg/L (Estimated) | Not readily biodegradable (Estimated) | ~4.5 (Estimated) |
| C9-C11 Alcohol Ethoxylate (6EO) | 68439-46-3 | Non-ionic Surfactant (AE) | 1 - 10 mg/L | 1 - 10 mg/L | 1 - 10 mg/L | Readily biodegradable[1] | 2.7 - 3.8 |
| C12-15 Alcohol Ethoxylate (7EO) | 68131-39-5 | Non-ionic Surfactant (AE) | 0.1 - 1 mg/L[2] | 0.1 - 1 mg/L | 0.1 - 1 mg/L | Readily biodegradable[2] | 3.3 - 4.2 |
| Linear Alkylbenzene Sulfonate (LAS) | 68411-30-3 | Anionic Surfactant | 1 - 10 mg/L | 1 - 10 mg/L | 10 - 100 mg/L | Readily biodegradable[3][4] | 1.96 |
| Sodium Lauryl Sulfate (SLS) | 151-21-3 | Anionic Surfactant | 10 - 100 mg/L[5] | 1 - 10 mg/L | 10 - 100 mg/L | Readily biodegradable[6] | 1.6 |
Disclaimer: Estimated values for this compound are based on professional judgment and read-across from phenoxyethanol and related APEO structures and should be confirmed by experimental testing.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the comparison table.
OECD 203: Fish, Acute Toxicity Test[7]
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.
-
Exposure: Fish are exposed to the test substance in a series of concentrations for 96 hours.[7] A control group is maintained in water without the test substance.
-
Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[8]
-
Endpoint: The LC50 (Lethal Concentration 50%), the concentration that kills 50% of the test fish, is calculated.[7]
OECD 202: Daphnia sp. Acute Immobilisation Test[5]
This test assesses the acute toxicity of a substance to planktonic crustaceans.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[9]
-
Conditions: The test is performed in a defined medium under controlled temperature and light conditions.
-
Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.[5]
-
Endpoint: The EC50 (Effective Concentration 50%), the concentration that immobilizes 50% of the daphnids, is determined.[5]
OECD 201: Alga, Growth Inhibition Test[10]
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: A rapidly growing green alga species, such as Pseudokirchneriella subcapitata.
-
Exposure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.[10]
-
Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and constant temperature.
-
Measurement: Algal growth is measured by cell counts, fluorescence, or optical density at 24, 48, and 72 hours.
-
Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth (either growth rate or yield), is calculated.[10]
OECD 301F: Ready Biodegradability - Manometric Respirometry Test[12]
This test assesses the potential for a substance to be rapidly biodegraded by microorganisms.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.
-
Setup: The test substance is incubated in a mineral medium with the inoculum in a sealed vessel equipped with a pressure sensor.
-
Measurement: The consumption of oxygen by the microorganisms as they degrade the substance is measured over 28 days by the change in pressure.
-
Calculation: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the substance.
-
Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[11]
Visualizing Environmental Assessment and Degradation Pathways
To aid in the conceptual understanding of environmental risk assessment and the concerns associated with APEO-type compounds, the following diagrams are provided.
Caption: A simplified workflow for environmental risk assessment.
Caption: A diagram illustrating the breakdown of APEOs into more persistent and ecotoxic alkylphenols.
Conclusion and Recommendations
Based on the available data and estimations, this compound is likely to have a less favorable environmental profile compared to the presented alternatives. Its structural characteristics suggest a potential for persistence and aquatic toxicity, aligning it with the concerns surrounding other alkylphenol ethoxylates.
For researchers and developers seeking more environmentally benign surfactants, alcohol ethoxylates (AEs) represent a strong alternative. They offer good performance and are readily biodegradable, with a lower potential for producing persistent and harmful metabolites. While LAS and SLS are also readily biodegradable, their aquatic toxicity can be a concern in certain formulations and concentrations.
It is strongly recommended that experimental data be generated for this compound to confirm the estimated environmental properties before its widespread adoption in any application. Prioritizing surfactants with established and favorable environmental safety profiles is a crucial step towards more sustainable scientific and industrial practices.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. contractlaboratory.com [contractlaboratory.com]
Quantitative Analysis of 2-(4-Cyclohexylphenoxy)ethanol in Mixtures: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Techniques
Both HPLC and GC are powerful chromatographic techniques suitable for the quantitative analysis of 2-(4-Cyclohexylphenoxy)ethanol. The choice between these methods will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Table 1: Comparison of HPLC and GC Methods for the Analysis of Phenoxyethanol Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C8 or C18 reversed-phase columns.[1][2] | Capillary columns with various stationary phases (e.g., DB-WAX).[3] |
| Detector | UV-Vis/DAD, Mass Spectrometry (MS).[1][2] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[3] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Sample Preparation | Typically involves dissolution and filtration. | May require extraction, derivatization, or headspace analysis. |
| Sensitivity | Generally high, especially with MS detection. | Very high, particularly with FID for organic compounds and MS for identification. |
| Analysis Time | Can range from a few minutes to over 30 minutes depending on the separation.[2] | Typically faster for volatile compounds. |
Experimental Protocols
The following are detailed experimental protocols for the quantitative analysis of 2-phenoxyethanol, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a validated procedure for the determination of 2-phenoxyethanol in pharmaceutical formulations.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2-Phenoxyethanol reference standard
-
This compound (if available) or a suitable surrogate standard.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a suitable ratio (e.g., 55:45 v/v) for isocratic elution.[2] The ratio may need to be adjusted to achieve optimal separation for this compound due to its increased hydrophobicity. A higher percentage of acetonitrile may be required.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[2] (A UV scan of this compound should be performed to determine its absorbance maximum).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Accurately weigh the sample mixture and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (for 2-phenoxyethanol):
-
Linearity: Typically observed over a concentration range of 0.07 to 1.1 mg/mL with a correlation coefficient (r²) > 0.999.[2]
-
Precision: Relative Standard Deviation (RSD) for intra-day and inter-day precision is generally <1%.[2]
-
Accuracy: Recovery rates typically range from 96.5% to 100.6%.[2]
-
Limits of Detection (LOD) and Quantitation (LOQ): For 2-phenoxyethanol, LOD and LOQ have been reported as 1.3 x 10⁻⁴ mg/mL and 2.7 x 10⁻⁴ mg/mL, respectively.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on a validated procedure for the quantification of 2-phenoxyethanol in ink samples.[3]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD) and an autosampler.
-
Capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).[3]
Reagents:
-
Helium (carrier gas)
-
2-Phenoxyethanol reference standard
-
This compound (if available) or a suitable internal standard.
-
Organic solvent for sample dilution (e.g., methanol or dichloromethane).
Chromatographic and MS Conditions:
-
Injector Temperature: 180 °C (splitless mode).[3]
-
Oven Temperature Program: Initial temperature of 50 °C, ramped to 230 °C at a suitable rate (e.g., 18 °C/min to 204 °C, then 5 °C/min to 230 °C).[3] The temperature program may need to be optimized for the higher boiling point of this compound.
-
Carrier Gas Flow: 1.3 mL/min.[3]
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample mixture in a known volume of the solvent. An internal standard may be added to improve precision.
Validation Parameters (for 2-phenoxyethanol):
-
Linearity: A linear range is typically established with a correlation coefficient (r²) > 0.99.[3]
-
Precision and Accuracy: The method should be evaluated for repeatability and recovery.[3]
-
LOD and LOQ: These should be determined based on the signal-to-noise ratio.
Mandatory Visualizations
Caption: General experimental workflow for the quantitative analysis.
Caption: Decision logic for selecting an analytical method.
Conclusion
For the quantitative analysis of this compound, both HPLC and GC are viable techniques. HPLC is generally preferred for its versatility with non-volatile compounds and simpler sample preparation. GC, particularly GC-MS, offers high sensitivity and specificity for volatile compounds. The selection of the optimal method will be dictated by the specific requirements of the analysis and the nature of the sample matrix. The provided protocols for 2-phenoxyethanol serve as a robust starting point for method development and validation for its cyclohexyl-substituted derivative, with the expectation that chromatographic conditions will need to be adjusted to account for the increased hydrophobicity and higher boiling point of this compound.
References
Comparative Guide to Reference Standards for 2-(4-Cyclohexylphenoxy)ethanol and Its Alternatives
Physicochemical Properties of 2-(4-Cyclohexylphenoxy)ethanol and Alternatives
A summary of the key physicochemical properties of the target compound and its selected alternatives is presented in Table 1. These properties are fundamental in determining the appropriate analytical techniques and predicting their behavior in various experimental settings.
| Property | This compound | 2-Phenoxyethanol[1][2][3] | 4-Cyclohexylphenol[4][5] | 2-(Cyclohexyloxy)ethanol[6] |
| Molecular Formula | C₁₄H₂₀O₂ | C₈H₁₀O₂ | C₁₂H₁₆O | C₈H₁₆O₂ |
| Molecular Weight | 220.31 g/mol | 138.16 g/mol | 176.25 g/mol | 144.21 g/mol |
| CAS Number | 6345-73-9 | 122-99-6 | 1131-60-8 | 1817-88-5 |
| Appearance | Not specified | Colorless, clear, oily liquid | Solid | Liquid |
| Boiling Point | Not specified | 244-246 °C | Not specified | 112 °C at 20 mmHg |
| Melting Point | Not specified | 11-13 °C | 129-132 °C | Not specified |
| Density | Not specified | 1.107 g/mL at 20 °C | Not specified | 0.990 g/mL at 25 °C |
| Solubility | Not specified | Low water solubility | Not specified | Not specified |
Comparative Analytical Data
To provide a practical comparison for researchers, this guide outlines standardized methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The expected performance of this compound and its alternatives under these conditions are extrapolated from available data on similar compounds.
High-Performance Liquid Chromatography (HPLC-UV)
A robust HPLC-UV method is essential for the quantification and purity assessment of these compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for these analytes.[7]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A common starting point is a 55:45 (v/v) mixture of acetonitrile and water.[8]
-
Detection Wavelength: 270 nm, which provides good sensitivity for the phenyl moiety.[8]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 25 °C.[8]
Expected Performance:
| Compound | Expected Purity | Expected Retention Time (min) |
| This compound | >95% (synthesis dependent) | ~8-12 |
| 2-Phenoxyethanol | ≥99.5% (Certified Reference Material)[1][2] | ~4-6 |
| 4-Cyclohexylphenol | >98% (Commercially available) | ~6-9 |
| 2-(Cyclohexyloxy)ethanol | 99% (Commercially available) | ~5-8 |
Gas Chromatography (GC-FID)
GC-FID is a reliable technique for analyzing the volatility and purity of these ethanol derivatives.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A low-polarity capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
Expected Performance:
| Compound | Expected Purity | Expected Retention Time (min) |
| This compound | >95% (synthesis dependent) | ~15-18 |
| 2-Phenoxyethanol | ≥99.5% (Certified Reference Material)[1][2] | ~10-12 |
| 4-Cyclohexylphenol | >98% (Commercially available) | ~13-16 |
| 2-(Cyclohexyloxy)ethanol | 99% (Commercially available) | ~9-11 |
Biological Activity and Signaling Pathways
Understanding the biological context of these compounds is crucial for their application in drug development and life sciences research.
2-Phenoxyethanol:
-
Primary Activity: Widely used as a preservative in cosmetics and pharmaceutical products due to its broad-spectrum antimicrobial activity against bacteria, yeast, and mold.[1][5][9][10]
-
Mechanism of Action: It is believed to act by uncoupling oxidative phosphorylation from respiration and competitively inhibiting malate dehydrogenase.[1]
4-Cyclohexylphenol:
-
Potential Activity: Computational predictions suggest that metal complexes containing a 4-cyclohexylphenoxy group may exhibit activity against non-Hodgkin's lymphoma.[11] Further in vitro and in vivo studies are required to validate this prediction.
-
Other Applications: It serves as an intermediate in the synthesis of agrochemicals and as a stabilizer in plastics and rubber due to its antioxidant properties.[11]
2-(Cyclohexyloxy)ethanol & this compound:
-
Biological Data: Currently, there is a lack of specific data in the public domain regarding the biological activities and potential signaling pathway interactions for 2-(Cyclohexyloxy)ethanol and this compound. Researchers are encouraged to perform initial in vitro screening assays to characterize their biological profiles.
Experimental Workflow for Biological Activity Screening:
The following diagram illustrates a general workflow for the initial biological screening of these compounds.
Logical Relationship for Standard Selection
The selection of an appropriate reference standard depends on the specific research application. The following diagram outlines the logical considerations for this process.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. 2-Phenoxyethanol | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 2-(Cyclohexyloxy)ethanol | C8H16O2 | CID 224775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dcvmn.org [dcvmn.org]
- 9. researchgate.net [researchgate.net]
- 10. PHENOXYETHANOL – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 11. 4-Cyclohexylphenol | 1131-60-8 | Benchchem [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Cyclohexylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(4-Cyclohexylphenoxy)ethanol, a compound of interest in various research and development sectors. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methods for structurally similar compounds, such as alkylphenol ethoxylates, and serves as a foundational guide for method development and cross-validation for this compound.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and overall validity of analytical data. It involves comparing the results from two or more distinct analytical methods to determine if they provide equivalent quantitative results for a specific analyte. This process is essential when a new method is developed to replace an existing one, when results from different laboratories using different methods need to be compared, or to provide a more comprehensive understanding of a method's performance characteristics.
dot
Caption: A generalized workflow for the cross-validation of analytical methods.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the method.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion mass-to-charge ratios. |
| Selectivity | Moderate | High | Very High |
| Sensitivity | µg/mL to high ng/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Sample Volatility | Not required | Required (or derivatization) | Not required |
| Matrix Effects | Can be significant | Can be significant, but mitigated by selective detection | Can be significant (ion suppression/enhancement) |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Throughput | High | Moderate | High |
Experimental Protocols
The following protocols are generalized based on methods for structurally related alkylated phenoxyethanols and would require optimization for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase composition should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the phenoxy chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
dot
Caption: Workflow for the analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for more complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
Chromatographic Conditions (Starting Point):
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions would need to be determined from the mass spectrum of the analyte.
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., hexane, dichloromethane).
-
Concentrate the extract.
-
(Optional but recommended) Derivatize the hydroxyl group with a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and peak shape.
dot
Caption: Workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and product ions for this compound would need to be determined by infusion and fragmentation experiments.
-
Source Parameters: Optimized for the specific instrument and analyte.
Sample Preparation:
-
Protein precipitation for biological samples (e.g., with acetonitrile).
-
Solid-phase extraction (SPE) for environmental samples to concentrate the analyte and remove interfering matrix components.
-
The final extract is typically reconstituted in the initial mobile phase.
dot
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Performance Data Comparison
The following table summarizes the expected performance characteristics for the analysis of alkylated phenoxyethanols. These values should be considered as a starting point for the validation of methods for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% (at LLOQ) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
Conclusion and Recommendations
The choice of analytical method for this compound is highly dependent on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for quality control and analysis of formulations where the concentration of the analyte is relatively high and the sample matrix is simple.
-
GC-MS offers a significant improvement in selectivity and sensitivity and is a good choice for more complex samples. The need for derivatization can add a step to the sample preparation process.
-
LC-MS/MS is the most sensitive and selective technique, making it ideal for bioanalytical studies, environmental monitoring, and any application requiring trace-level quantification in complex matrices.
For a comprehensive cross-validation, it is recommended to analyze a set of identical samples using at least two of these techniques. A statistical comparison of the results (e.g., using a Bland-Altman plot or Student's t-test) will provide a high degree of confidence in the analytical data generated for this compound. It is imperative that each method is fully validated according to ICH guidelines before proceeding with the cross-validation study.
No Direct Research Found on the Structure-Activity Relationship of 2-(4-Cyclohexylphenoxy)ethanol Analogs
A comprehensive review of available scientific literature reveals a significant gap in the targeted research of 2-(4-Cyclohexylphenoxy)ethanol analogs and their specific structure-activity relationships (SAR). Despite extensive searches, no dedicated studies providing quantitative biological data, such as IC50 or EC50 values, or detailed experimental protocols for this particular class of compounds could be identified.
The inquiry into the SAR of this compound analogs sought to understand how modifications to its chemical structure would affect its biological activity. This typically involves synthesizing a series of related compounds and evaluating their efficacy in various biological assays. However, the scientific community has yet to publish research focusing on this specific molecular scaffold.
While direct data is absent, broader research into related chemical classes, such as phenolic compounds and phenoxyethanol derivatives, offers some general insights that might be cautiously extrapolated.
General Insights from Related Compound Classes
Phenoxyethanol , the parent structure lacking the cyclohexyl group, is a well-documented antimicrobial preservative used in a variety of cosmetic and pharmaceutical products. Its mechanism of action is generally attributed to its ability to disrupt bacterial cell membranes.
Phenolic compounds , a vast and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antioxidant properties. The specific activity of a phenolic compound is highly dependent on the nature and position of substituents on the aromatic ring. For instance, the presence of alkyl groups can influence the compound's lipophilicity, which in turn can affect its ability to penetrate cell membranes.
The introduction of a cyclohexyl group to the phenoxy ring, as seen in the core structure of interest, significantly increases the lipophilicity and steric bulk of the molecule. In other classes of compounds, such modifications have been shown to modulate biological activity by enhancing interactions with hydrophobic pockets in target proteins or by altering the compound's pharmacokinetic properties.
Future Research Directions
The absence of specific SAR data for this compound analogs highlights a potential area for future investigation. A systematic study involving the synthesis of analogs with variations in the ethanol side chain, the cyclohexyl ring, and the phenoxy ring could elucidate the key structural features required for a particular biological activity.
Such a study would typically involve:
-
Chemical Synthesis: Preparation of a library of this compound analogs with diverse structural modifications.
-
Biological Screening: Evaluation of the synthesized compounds in a panel of relevant biological assays (e.g., antimicrobial, antiviral, cytotoxic assays).
-
Data Analysis: Correlation of the observed biological activity with the structural features of the analogs to establish a quantitative structure-activity relationship (QSAR).
This approach would provide valuable information for the rational design of novel and more potent analogs for potential therapeutic or industrial applications.
Safety Operating Guide
Personal protective equipment for handling 2-(4-Cyclohexylphenoxy)ethanol
This guide provides immediate and essential safety protocols for handling 2-(4-Cyclohexylphenoxy)ethanol in a laboratory setting. The following information is compiled from safety data sheets of analogous chemical compounds and general best practices for chemical handling. It is intended to supplement, not replace, a comprehensive risk assessment and the specific Safety Data Sheet (SDS) for this chemical, which should be consulted when available.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar ethanol-based compounds.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety glasses with side-shields or Goggles, Face shield | Always wear eye protection. Use a face shield in addition to goggles when there is a risk of splashing.[1] |
| Hands | Chemically resistant gloves | Wear protective gloves. Nitrile gloves may offer suitable protection against bases, oils, and many solvents.[2] Always inspect gloves prior to use and remove them correctly.[3] |
| Body | Protective clothing, Lab coat, Chemical-resistant apron | Wear a lab coat at a minimum. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[1] |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. If ventilation is insufficient or during spill clean-up, a respirator may be necessary. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush the contaminated skin with soap and plenty of water.[4][5] Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, keeping eyelids open.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
Handling, Storage, and Disposal Protocols
Handling:
-
Avoid contact with skin and eyes.[7]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8][9]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[3]
-
Do not allow the chemical to enter drains or sewer systems.[3][10]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sprayroq.com [sprayroq.com]
- 2. hsa.ie [hsa.ie]
- 3. chemicalbook.com [chemicalbook.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. schc.org [schc.org]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
